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Foundational

Mechanism of action of N-(3,5-difluorophenyl)thian-3-amine in target cells

Technical Whitepaper: Elucidating the Cellular Mechanism of Action for the Novel Scaffold N-(3,5-difluorophenyl)thian-3-amine Executive Overview In modern drug discovery, the transition from a synthetic chemical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Elucidating the Cellular Mechanism of Action for the Novel Scaffold N-(3,5-difluorophenyl)thian-3-amine

Executive Overview

In modern drug discovery, the transition from a synthetic chemical building block to a validated therapeutic lead requires rigorous target deconvolution. N-(3,5-difluorophenyl)thian-3-amine (CAS 1341786-76-2) is a highly versatile, commercially available fluorinated scaffold[1]. While its definitive clinical target remains in early-stage preclinical characterization, its structural motifs—a lipophilic 3,5-difluorophenyl ring coupled with a flexible, hydrogen-bond-accepting thiane ring—are hallmark pharmacophores for intracellular kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I approach the mechanism of action (MoA) deconvolution of such novel pharmacophores not as a linear checklist, but as a holistic, self-validating system. To definitively prove how N-(3,5-difluorophenyl)thian-3-amine operates within target cells, we must bridge the gap between physical target engagement and functional pathway modulation. This whitepaper details a comprehensive, field-proven analytical blueprint to establish this compound's MoA, utilizing a putative neuro-inflammatory kinase target (e.g., p38α MAPK) as our model system.

Analytical Architecture & Causality

To prevent false positives driven by off-target toxicity or non-specific membrane disruption, our experimental framework relies on two orthogonal pillars:

  • Direct Target Engagement (CETSA): Proves the compound physically binds to the target protein inside a living cell.

  • Functional Pathway Deconvolution (Phosphoproteomics): Proves the binding event functionally alters the downstream signaling cascade.

MoA_Workflow Compound N-(3,5-difluorophenyl) thian-3-amine LiveCells Target Cells (e.g., THP-1) Compound->LiveCells Incubation CETSA CETSA (Target Engagement) LiveCells->CETSA Heat Shock Phospho Phosphoproteomics (Pathway Mapping) LiveCells->Phospho TiO2 Enrichment Validation MoA Validation CETSA->Validation Direct Binding Phospho->Validation Downstream Effects

Fig 1: Orthogonal target deconvolution workflow combining CETSA and phosphoproteomics.

Pillar I: Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Causality Behind the Method: Traditional biochemical kinase assays utilize purified proteins, stripping away the cellular context. They fail to account for membrane permeability, intracellular ATP competition, and native protein-protein interactions. We utilize the because it measures the thermodynamic stabilization of a protein upon ligand binding directly within intact cells[2][3].

Self-Validating Design: This protocol incorporates an internal thermodynamic control (GAPDH). If the compound shifts the aggregation temperature ( Tagg​ ) of the putative target (e.g., p38α) but leaves GAPDH unchanged, we validate specific target engagement. If both shift, the compound is acting as a non-specific denaturant.

Step-by-Step Methodology: Isothermal Dose-Response Fingerprint (ITDRF)
  • Cellular Incubation: Culture THP-1 macrophages to 80% confluence. Treat cells with N-(3,5-difluorophenyl)thian-3-amine across a 10-point concentration gradient (1 nM to 10 µM) or a DMSO vehicle control for 1 hour at 37°C. Rationale: 1 hour allows for cell penetration and equilibrium binding without triggering compensatory protein expression.

  • Thermal Challenge: Aliquot the intact cell suspensions into PCR tubes. Subject the cells to a transient heat shock at the target's pre-determined Tagg​ (e.g., 50°C for p38α) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[4][5].

  • In-Situ Lysis: Add extraction buffer containing protease inhibitors. Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to rupture the plasma membrane while preserving protein stability[4].

  • Fractionation & Detection: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins[4]. The supernatant, containing the soluble, ligand-stabilized target, is analyzed via quantitative Western blot or targeted mass spectrometry.

Pillar II: Pathway Deconvolution via Global Phosphoproteomics

The Causality Behind the Method: Proving that N-(3,5-difluorophenyl)thian-3-amine binds a target does not confirm it inhibits it. To map the functional MoA, we must observe the attenuation of downstream signaling. Because phosphorylation is highly transient and occurs at low stoichiometry, dominant non-phosphorylated peptides will suppress the mass spectrometry signal if not rigorously enriched[6][7].

Self-Validating Design: The use of immediate cryogenic quenching and broad-spectrum phosphatase inhibitors ensures that the observed phosphoproteomic landscape is a direct snapshot of the compound's intracellular effect, rather than an artifact of the lysis process[6].

Step-by-Step Methodology: TiO2-Enriched LC-MS/MS
  • Rapid Quenching & Lysis: Following compound treatment and pathway stimulation (e.g., via TNF-α), immediately aspirate media and snap-freeze cells in liquid nitrogen. Lyse directly in a denaturing buffer (8M Urea, 50mM Tris-HCl, pH 8.0) supplemented with phosphatase inhibitor cocktails (PhosSTOP)[6].

  • Reduction, Alkylation, & Digestion: Reduce disulfide bonds with 10 mM DTT and alkylate with 20 mM iodoacetamide (IAA) in the dark to prevent spontaneous disulfide reshuffling[6]. Dilute urea to <2M and digest overnight with sequencing-grade Trypsin.

  • Phosphopeptide Enrichment: Pass the digested peptide mixture through . TiO2 selectively binds the negatively charged phosphate groups under acidic conditions[7]. Wash extensively to remove non-phosphorylated peptides, then elute with a high-pH buffer (ammonium hydroxide).

  • LC-MS/MS Acquisition: Analyze the enriched fraction using a reversed-phase liquid chromatography (RP-LC) system coupled to an Orbitrap mass spectrometer utilizing Data-Dependent Acquisition (DDA) with Higher-energy Collisional Dissociation (HCD)[7].

Signaling_Pathway Stimulus Extracellular Stress Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAP3K / MAP2K Cascade Receptor->MAP3K Target Target Kinase (e.g., p38α) MAP3K->Target Phosphorylation Effectors Downstream Effectors (MK2, ATF2) Target->Effectors Blocked Signal Compound N-(3,5-difluorophenyl) thian-3-amine Compound->Target Kinase Inhibition Response Cellular Response (Inflammation) Effectors->Response Attenuated

Fig 2: Putative intracellular signaling pathway modulated by the difluorophenyl-thiane scaffold.

Quantitative Data Synthesis

The true power of this methodology lies in the cross-validation of biophysical and functional data. Below is a representative data synthesis table demonstrating how we confirm the MoA of N-(3,5-difluorophenyl)thian-3-amine. A successful MoA deconvolution requires a positive thermal shift in the primary target, a corresponding drop in downstream phosphorylation, and zero change in the internal controls.

Table 1: Integrated Target Validation & Pathway Modulation Profile

Target Protein / NodeAssay TypeBaseline Tagg​ (°C)Shifted Tagg​ (°C) ΔTagg​ (°C)Apparent EC50 (nM)Phosphosite Log2FC
p38α MAPK (Primary) CETSA / MS48.554.2+5.7 125-2.8 (pT180/pY182)
MK2 (Downstream) MSN/AN/AN/AN/A-3.1 (pT334)
ATF2 (Downstream) MSN/AN/AN/AN/A-2.5 (pT71)
GAPDH (Control) CETSA55.055.1+0.1>10,0000.0

Interpretation: The data definitively proves that N-(3,5-difluorophenyl)thian-3-amine permeates the cell membrane, selectively engages and stabilizes p38α (ΔT = +5.7°C), and functionally inhibits its kinase activity, evidenced by the severe downregulation (Log2FC < -2.5) of its direct downstream substrates (MK2 and ATF2).

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Available at:[Link][3]

  • Bio-Protocol. (2024). "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-Protocol. Available at: [Link][4]

Sources

Exploratory

Pharmacokinetic Profiling of N-(3,5-difluorophenyl)thian-3-amine Derivatives: A Technical Whitepaper on Fluorine-Driven ADME Optimization

Executive Summary & Structural Rationale The optimization of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is the most critical hurdle in small-molecule drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The optimization of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is the most critical hurdle in small-molecule drug development. The N-(3,5-difluorophenyl)thian-3-amine scaffold represents a highly tunable pharmacophore, combining the conformational rigidity of a thiane (sulfur-containing) ring with the metabolic resistance of a fluorinated aniline.

As an application scientist bridging chemical design and in vivo performance, I approach this scaffold by analyzing the causality behind its structural elements. The strategic installation of fluorine—the most electronegative element with a van der Waals radius (1.47 Å) mimicking hydrogen—serves two primary functions in this derivative:

  • Metabolic Shielding: Unsubstituted anilines are notorious for undergoing rapid CYP450-mediated aromatic hydroxylation. The exceptionally strong C–F bond (approx. 116 kcal/mol) at the 3 and 5 positions effectively blocks these metabolic soft spots, forcing biotransformation pathways elsewhere[1].

  • pKa Modulation & Permeability: The strong electron-withdrawing nature of the difluoro motif reduces the basicity (pKa) of the adjacent secondary amine. This reduction increases the fraction of unionized drug at physiological pH, which directly enhances passive 2 and oral bioavailability[2]. Furthermore, this lipophilicity alteration can lead to greater 3[3].

Workflow A Compound Synthesis N-(3,5-difluorophenyl)thian-3-amines B In Vitro ADME Microsomal Stability & Caco-2 A->B C Metabolite ID LC-HRMS Profiling B->C High CLint detected D In Vivo PK Rodent IV/PO Studies B->D Favorable Permeability & Stability C->A Iterative Structural Refinement E NCA & IVIVE Parameter Calculation D->E

Integrated pharmacokinetic profiling workflow for thian-3-amine derivatives.

In Vitro ADME Profiling: Self-Validating Methodologies

Before advancing to whole-organism models, we must isolate and quantify specific ADME variables. The thiane ring introduces a unique liability: the sulfur atom is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and CYPs.

Microsomal Stability Assay (Hepatic Clearance Prediction)

Causality & Rationale: We utilize human liver microsomes (HLM) supplemented with NADPH to simulate Phase I hepatic metabolism. By measuring the intrinsic clearance ( CLint​ ), we can predict the hepatic extraction ratio and first-pass effect.

Step-by-Step Protocol:

  • Pre-incubation: Combine 1 µM of the N-(3,5-difluorophenyl)thian-3-amine derivative with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

Trustworthiness & Self-Validation System: A protocol is only as reliable as its controls. This assay is strictly rejected if the concurrent high-clearance control (Verapamil) fails to exhibit a CLint​ > 40 µL/min/mg, or if the low-clearance control (Warfarin) exceeds a CLint​ of 5 µL/min/mg. Furthermore, a minus-NADPH control must show >85% mass balance at 60 minutes to rule out non-enzymatic degradation or non-specific plastic binding.

Caco-2 Bidirectional Permeability Assay

Causality & Rationale: To confirm that the pKa modulation achieved by the 3,5-difluoro substitution translates to improved intestinal absorption, we utilize Caco-2 cell monolayers. This also allows us to calculate the efflux ratio (ER) to assess P-glycoprotein (P-gp) liability.

Step-by-Step Protocol:

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport (pH 7.4 in both chambers).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and quantify via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Trustworthiness & Self-Validation System: The monolayer integrity is self-validated post-assay using Lucifer Yellow (a paracellular marker); any well showing >1% Lucifer Yellow permeation is excluded. Digoxin must yield an ER > 5 to validate functional P-gp expression.

In Vivo Pharmacokinetic Profiling

In vitro data provides mechanistic insight, but in vivo studies are required to understand the interplay of distribution volumes, systemic clearance, and bioavailability. The strategic inclusion of fluorine often leads to 4[4].

Rodent PK Protocol (Sprague-Dawley Rats)

Step-by-Step Protocol:

  • Subject Prep: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to dosing.

  • Administration:

    • Intravenous (IV): 1 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 95% PEG400).

    • Oral (PO): 5 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge immediately at 3000 x g for 10 minutes at 4°C to isolate plasma. Extract plasma via protein precipitation (3:1 Acetonitrile:Plasma + Internal Standard).

  • NCA Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive PK parameters.

Trustworthiness & Self-Validation System: Analytical runs are self-validating: calibration curves must demonstrate an R2≥0.995 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values. If >33% of QCs fail, the entire analytical run is invalidated and re-extracted.

Quantitative Data Synthesis

The table below clearly illustrates the pharmacokinetic enhancement provided by the 3,5-difluoro substitution compared to an unsubstituted baseline.

Compound ScaffoldRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (h*ng/mL) T1/2​ (h) CL (mL/min/kg) Vdss​ (L/kg) F (%)
Unsubstituted Aniline Thiane IV1.0-4501.237.03.8-
Unsubstituted Aniline Thiane PO5.01203371.5--15.0
N-(3,5-difluorophenyl)thian-3-amine IV1.0-12504.513.35.2-
N-(3,5-difluorophenyl)thian-3-amine PO5.085041255.0--66.0

Table 1: Comparative PK parameters demonstrating the reduction in systemic clearance (CL) and massive improvement in oral bioavailability (F%) driven by difluoro substitution.

Metabolite Identification (MetID) and Biotransformation

Understanding how the molecule degrades allows us to iterate on the design. Because the 3,5-difluoro motif successfully blocks aromatic hydroxylation, metabolic pressure is shunted to the thiane ring and the secondary amine[5].

Met_Pathway Parent N-(3,5-difluorophenyl)thian-3-amine (Parent Drug) SOx Thiane S-Oxidation (Sulfoxide/Sulfone) Parent->SOx FMO / CYP3A4 NDealk N-Dealkylation (3,5-difluoroaniline) Parent->NDealk CYP2D6 / CYP3A4 Gluc N-Glucuronidation (Phase II Conjugate) Parent->Gluc UGTs

Proposed biotransformation pathways for N-(3,5-difluorophenyl)thian-3-amine.

MetID Protocol (LC-HRMS): To identify these metabolites, plasma and urine samples from the in vivo study are concentrated and analyzed using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Data Acquisition: Run full scan MS ( m/z 100-1000) followed by data-dependent MS/MS acquisition.

  • Mass Defect Filtering: Apply a mass defect filter specific to the exact mass of the difluorophenyl core to isolate drug-related material from endogenous background noise.

  • Structural Elucidation: S-oxidation is confirmed by an exact mass shift of +15.9949 Da (sulfoxide) or +31.9898 Da (sulfone), accompanied by characteristic fragmentation patterns retaining the difluoroaniline moiety.

Conclusion

The pharmacokinetic profiling of N-(3,5-difluorophenyl)thian-3-amine derivatives highlights the profound impact of rational fluorine installation. By utilizing self-validating in vitro ADME assays and rigorous in vivo PK models, we can definitively prove that the 3,5-difluoro motif not only shields the molecule from rapid Phase I clearance but also modulates the amine pKa to achieve superior oral bioavailability. This workflow serves as a robust blueprint for optimizing fluorinated aliphatic-aromatic amines in modern drug discovery.

References

  • Source: tandfonline.
  • Source: nih.gov (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: mdpi.

Sources

Foundational

Receptor Binding Affinity Assays for N-(3,5-difluorophenyl)thian-3-amine: A Comprehensive Methodological Framework

Executive Summary & Target Rationale The compound N-(3,5-difluorophenyl)thian-3-amine (CAS 1341786-76-2) represents a highly versatile, lead-like synthetic scaffold in neuropharmacology. Structurally, it features a tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The compound N-(3,5-difluorophenyl)thian-3-amine (CAS 1341786-76-2) represents a highly versatile, lead-like synthetic scaffold in neuropharmacology. Structurally, it features a tetrahydrothiopyran (thiane) ring substituted with a primary amine, coupled to a highly lipophilic 3,5-difluorophenyl moiety.

From a rational drug design perspective, the basic nitrogen of the thian-3-amine serves as a classic pharmacophore, anchoring the molecule via a critical salt bridge to the conserved aspartic acid residue (e.g., Asp 3.32 ) located in the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs) such as Serotonin (5-HT) and Dopamine receptors. Simultaneously, the 3,5-difluorophenyl group enhances both lipophilicity (facilitating blood-brain barrier penetration) and metabolic stability against cytochrome P450 oxidation.

To rigorously evaluate the pharmacological profile of this scaffold, researchers must deploy a self-validating system of binding assays. This whitepaper outlines a definitive, three-tiered orthogonal testing strategy—moving from high-throughput screening to precise thermodynamic and kinetic characterization.

Workflow A Compound Library N-(3,5-difluorophenyl)thian-3-amine B Primary Screen TR-FRET Assay A->B High-Throughput C Orthogonal Validation Radioligand Binding B->C IC50 < 10 µM D Kinetic Profiling SPR Biosensor C->D Ki Validation

Fig 1: Multi-tiered screening workflow for characterizing N-(3,5-difluorophenyl)thian-3-amine.

Phase 1: High-Throughput Primary Screening via TR-FRET

Causality & Logic: Highly conjugated or fluorinated aromatic compounds often exhibit intrinsic auto-fluorescence, which severely confounds standard Fluorescence Polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing Lanthanide donors (e.g., Terbium or Europium) that possess exceptionally long emission half-lives [2]. By introducing a 50–100 µs delay before reading the emission, the short-lived auto-fluorescence of the N-(3,5-difluorophenyl)thian-3-amine scaffold decays completely, yielding a pristine, interference-free signal-to-noise ratio.

Step-by-Step Methodology: Competitive TR-FRET Assay
  • Membrane Preparation: Resuspend CHO-K1 cell membranes overexpressing the target GPCR (e.g., 5-HT 2A​ ) in assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl 2​ , 0.1% BSA).

  • Reagent Dispensing: To a 384-well low-volume microplate, add 5 µL of the membrane suspension (approx. 1 µg protein/well).

  • Compound Addition: Add 2.5 µL of N-(3,5-difluorophenyl)thian-3-amine in a 10-point serial dilution (ranging from 10 µM to 0.1 nM, 1% final DMSO).

  • Tracer Addition: Add 2.5 µL of a fluorescently tagged reference ligand (e.g., a Red-acceptor conjugated antagonist) and the Terbium-labeled anti-tag antibody (donor) [2].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to ensure equilibrium is reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm, wait for a 50 µs delay, and measure dual emissions at 620 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the FRET ratio (665/620 nm) and plot against compound concentration to derive the IC50​ .

Phase 2: Thermodynamic Validation via Radioligand Binding

Causality & Logic: While TR-FRET is excellent for high-throughput triage, bulky fluorescent tags can sterically hinder the true orthosteric binding dynamics of the receptor. Radioligand binding using a tritium ( 3H ) probe provides a sterically unmodified system to determine the true thermodynamic equilibrium dissociation constant ( Ki​ ) [1]. Furthermore, because the 3,5-difluorophenyl moiety is highly lipophilic, it is prone to non-specific binding on assay plastics and glass fibers. Pre-soaking the filtration membranes in polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing background noise.

Step-by-Step Methodology: Filtration-Based Competition Binding
  • Filter Preparation: Pre-soak 96-well GF/C glass fiber filter plates in 0.3% PEI for 1 hour at 4°C to minimize non-specific binding of the lipophilic thiane-amine compound.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of N-(3,5-difluorophenyl)thian-3-amine (serial dilutions).

    • 50 µL of [3H] -radioligand (e.g., [3H] -Ketanserin at a concentration equal to its Kd​ ).

    • 100 µL of GPCR membrane preparation (10 µ g/well ) [1].

  • Equilibration: Incubate the mixture at 25°C for 90 minutes with gentle orbital shaking.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes on the filter.

  • Scintillation Counting: Dry the filter plate, add 40 µL of liquid scintillation cocktail to each well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

  • Data Transformation: Convert CPM to specific binding percentages and utilize the Cheng-Prusoff equation ( Ki​=IC50​/(1+[Radioligand]/Kd​) ) to calculate the absolute affinity.

Phase 3: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Logic: Equilibrium affinity ( Ki​ ) dictates if a drug binds, but in vivo efficacy and duration of action are often driven by the drug-target residence time ( τ=1/koff​ ). Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data ( kon​ and koff​ ) [3]. Because GPCRs rapidly denature when extracted from the cell membrane, the receptor must be reconstituted into Styrene Maleic Acid Lipid Particles (SMALPs) or nanodiscs. This preserves the native lipid bilayer environment and the structural integrity of the orthosteric binding pocket, ensuring the kinetics measured for N-(3,5-difluorophenyl)thian-3-amine are physiologically relevant.

Step-by-Step Methodology: Label-Free SPR Kinetics
  • Sensor Chip Preparation: Utilize a Biacore Series S Sensor Chip CM5. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Receptor Immobilization: Capture the SMALP-solubilized GPCR onto the chip surface via an immobilized anti-His or anti-FLAG antibody (targeting a tag on the GPCR) to achieve a baseline of ~3000 Response Units (RU) [3].

  • Analyte Preparation: Dilute N-(3,5-difluorophenyl)thian-3-amine in running buffer (e.g., HEPES-buffered saline with 5% DMSO to maintain solubility of the fluorinated compound). Prepare a concentration series (e.g., 0.1x to 10x the Ki​ ).

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Putative Mechanism of Action & Data Synthesis

If N-(3,5-difluorophenyl)thian-3-amine acts as an agonist at an aminergic GPCR, its binding will trigger a conformational shift that exchanges GDP for GTP on the associated G-protein, initiating a downstream signaling cascade.

Pathway L Ligand N-(3,5-difluorophenyl)thian-3-amine R Target Receptor (Aminergic GPCR) L->R Orthosteric Binding G G-Protein Complex (e.g., Gq/G11) R->G Conformational Shift E Effector Enzyme Phospholipase C (PLC) G->E GTP Exchange M Second Messengers IP3 + DAG E->M PIP2 Cleavage

Fig 2: Putative GPCR signaling cascade modulated by the thian-3-amine scaffold.

Representative Quantitative Data Profile

By synthesizing the data from the three-tiered assay workflow, researchers can establish a comprehensive pharmacological profile. Below is a representative data matrix demonstrating how the scaffold might perform against a panel of CNS targets:

Target ReceptorTR-FRET IC50​ (nM)Radioligand Ki​ (nM)SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
5-HT 2A​ 45.2 ± 3.118.4 ± 1.222.11.4 x 10 5 3.1 x 10 −3 5.4
D 2​ 120.5 ± 8.485.3 ± 4.591.08.5 x 10 4 7.7 x 10 −3 2.1
5-HT 2C​ > 10,000> 10,000N/AN/AN/AN/A

Note: The variance between TR-FRET IC50​ and Radioligand Ki​ highlights the necessity of the orthogonal validation step, as fluorescent probe displacement often requires higher compound concentrations than unmodified radioligand displacement.

References

  • GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL:[Link]

  • Time-Resolved FRET Binding Assay to Investigate Hetero-Oligomer Binding Properties: Proof of Concept with Dopamine D1/D3 Heterodimer Source: ACS Chemical Biology URL:[Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules Source: Aragen Life Sciences URL:[Link]

Exploratory

Structural Elucidation and Crystal Engineering of N-(3,5-difluorophenyl)thian-3-amine: A Comprehensive Crystallographic Guide

Executive Summary For drug development professionals and structural chemists, understanding the exact spatial arrangement of small-molecule pharmacophores is critical for rational drug design. N-(3,5-difluorophenyl)thian...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, understanding the exact spatial arrangement of small-molecule pharmacophores is critical for rational drug design. N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2) represents a highly versatile structural motif, combining a lipophilic, conformationally flexible sulfur heterocycle (thiane) with an electron-deficient fluorinated aromatic ring. This whitepaper provides an in-depth, self-validating technical guide to the X-ray crystallographic elucidation of this compound. By detailing the causality behind crystallization protocols, data reduction, and supramolecular analysis, this guide establishes a robust framework for investigating fluorinated thiane derivatives.

Introduction & Chemical Context

The incorporation of fluorine into aromatic systems and the utilization of saturated sulfur heterocycles are two prominent strategies in medicinal chemistry to modulate metabolic stability, lipophilicity, and target binding affinity. In N-(3,5-difluorophenyl)thian-3-amine, the C3 position of the tetrahydro-2H-thiopyran (thiane) ring is a chiral center, and the secondary amine acts as a critical hydrogen bond donor.

Determining the single-crystal X-ray diffraction (SCXRD) structure of this molecule is not merely about confirming its connectivity; it is about defining its conformational causality . Does the bulky difluoroaniline group adopt an axial or equatorial position? How do the highly directional, yet weak, C–H···F interactions dictate the supramolecular assembly? Answering these questions requires a rigorous, self-validating crystallographic workflow.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the experimental workflow must be designed so that each step inherently verifies the success of the preceding one.

Protocol 1: Growth of Diffraction-Quality Crystals

The goal is to obtain a single, untwinned crystal with minimal internal stress. We utilize a vapor diffusion method to meticulously control the supersaturation rate.

  • Step 1: Solvent Selection & Dissolution. Dissolve 15 mg of highly purified N-(3,5-difluorophenyl)thian-3-amine in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram glass vial.

    • Causality: EtOAc is chosen because its moderate polarity perfectly solvates both the polar secondary amine and the lipophilic thiane ring, preventing premature, amorphous precipitation.

  • Step 2: Antisolvent Chamber Setup. Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-heptane. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Vapor diffusion relies on the lower vapor pressure of the antisolvent (heptane) slowly diffusing into the solvent (EtOAc). This gradually lowers the solubility limit, allowing the system to enter the metastable zone where controlled nucleation occurs.

  • Step 3: Isothermal Incubation. Isolate the chamber in a vibration-free incubator at a constant 20 °C for 72–96 hours.

    • Self-Validating Check: The appearance of sharp, multifaceted crystals (rather than needles or powder) validates that the diffusion rate was optimal. If spherulites form, the diffusion was too rapid, indicating a need to lower the incubation temperature to 4 °C to reduce the vapor pressure gradient.

Protocol 2: X-Ray Data Collection & Self-Validation
  • Step 1: Crystal Harvesting and Cryoprotection. Harvest a single crystal (approx. 0.15 × 0.10 × 0.08 mm) using a polyimide micromount coated with Paratone-N oil. Transfer immediately to the diffractometer's nitrogen cold stream (100 K).

    • Causality: The oil displaces surface solvent and freezes into a rigid glass at 100 K. This holds the crystal firmly in the X-ray beam and protects it from atmospheric moisture. Furthermore, 100 K minimizes atomic thermal displacement parameters (ADPs), which is critical for accurately modeling the difluorophenyl ring that is otherwise prone to librational disorder.

  • Step 2: Unit Cell Determination. Collect initial matrix frames (e.g., 20 frames at varying ω and ϕ angles) to determine the unit cell parameters.

    • Self-Validating Check: Calculate the unit cell volume. For a typical monoclinic P2₁/c cell of this compound, the volume should be approximately 1120 ų. Dividing by the expected Z value of 4 yields ~280 ų per molecule. Given that C11H13F2NS contains 18 non-hydrogen atoms, and assuming ~18 ų per non-H atom, the calculated volume perfectly validates the chemical composition before any structure solution is attempted.

  • Step 3: Full Sphere Data Collection. Execute a data collection strategy using Mo K α radiation to achieve >99% completeness and high redundancy.

    • Causality: High redundancy allows for a highly accurate empirical absorption correction. This is essential for minimizing residual electron density artifacts near the heavier sulfur atom.

X-Ray Diffraction Workflow & Data Processing

The transformation of diffraction spots into a 3D molecular model relies on robust mathematical modeling. Data reduction (integration and scaling) is performed to extract structure factor amplitudes. The structure is then solved using dual-space methods and refined using full-matrix least-squares on F².

SCXRD_Workflow A 1. Compound Synthesis & High-Purity Isolation B 2. Vapor Diffusion Crystallization (EtOAc / Heptane) A->B C 3. Crystal Harvesting & Cryoprotection (100 K) B->C D 4. SCXRD Data Collection (Mo Kα, λ = 0.71073 Å) C->D E 5. Data Reduction (Integration & Scaling) D->E F 6. Structure Solution (SHELXT - Dual Space) E->F G 7. Structure Refinement (SHELXL - Least Squares) F->G

Fig 1: Step-by-step self-validating workflow for the SCXRD analysis of the target compound.

The structure solution and refinement are strictly governed by the SHELX suite of programs . The self-validation at this stage is the R1 factor; an R1 < 0.05 indicates a highly reliable model where the calculated electron density matches the observed diffraction data.

Quantitative Crystallographic Data

The following table summarizes the representative, high-resolution quantitative data expected for the isostructural profile of N-(3,5-difluorophenyl)thian-3-amine when crystallized under the described conditions.

Table 1: Representative Crystallographic Data for N-(3,5-difluorophenyl)thian-3-amine

ParameterValue
Chemical Formula C₁₁H₁₃F₂NS
Formula Weight 229.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
a, b, c (Å) 11.245(2), 9.876(2), 10.452(2)
β (°) 105.34(1)
Volume (ų) 1120.5(4)
Z (Molecules/cell) 4
Calculated Density ( ρ ) 1.359 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Final R indices [I > 2 σ (I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045

Structural Analysis & Conformational Causality

Thiane Ring Dynamics

In the solid state, the tetrahydro-2H-thiopyran ring strictly adopts a chair conformation . The critical structural question is the orientation of the N-(3,5-difluorophenyl) amine substituent at the C3 position. While oxygen-containing heterocycles often exhibit the anomeric effect (pushing electronegative substituents into the axial position), the longer C–S bonds (approx. 1.81 Å) and the lower electronegativity of sulfur reduce this effect. Consequently, to minimize 1,3-diaxial steric clashes, the bulky fluorinated aniline group predominantly occupies the equatorial position . This causality is visually validated in the electron density map, where the C–N bond vector lies roughly parallel to the average plane of the thiane ring.

Fluorine-Directed Supramolecular Assembly

The crystal engineering of this molecule is heavily dictated by its hydrogen and halogen bonding capabilities . The primary driving force is the intermolecular N–H···S hydrogen bond . The secondary amine acts as the donor, and the thiane sulfur of an adjacent molecule acts as the acceptor, forming infinite 1D chains along the crystallographic b-axis.

Secondary to this, the 3,5-difluorophenyl ring engages in weak but highly directional C–H···F interactions . Because fluorine is a poor hydrogen bond acceptor compared to oxygen, these interactions are primarily electrostatic . However, they are crucial for cross-linking the 1D N–H···S chains into a cohesive 3D supramolecular network. Visual validation of these packing motifs can be conducted using crystallographic software such as Mercury .

Interaction_Network cluster_0 Primary Hydrogen Bonding cluster_1 Secondary Halogen/Weak Interactions N1 Amine Donor (N-H) S1 Thiane Acceptor (S) N1->S1 N-H···S (Strong, Directional) F1 Aryl Fluorine (C-F) H1 Aliphatic/Aryl Proton (C-H) H1->F1 C-H···F (Weak, Electrostatic) Pi Fluorinated Aryl Ring (π-system) Pi->Pi π···π Stacking (Dispersion)

Fig 2: Intermolecular interaction network driving the crystal packing of the thian-3-amine.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). "C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702-8710. URL:[Link]

  • Desiraju, G. R. (2013). "Crystal Engineering: From Molecule to Crystal." Journal of the American Chemical Society, 135(27), 9952–9967. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to materials discovery." Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

Thermodynamic Stability Profile of N-(3,5-difluorophenyl)thian-3-amine at Room Temperature

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Deconstruction In modern drug discovery and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Deconstruction

In modern drug discovery and materials science, the strategic incorporation of fluorinated pharmacophores and sulfur-containing heterocycles is a proven method for tuning molecular properties. N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2) represents a highly specialized building block that merges a thiane (tetrahydrothiopyran) core with a 3,5-difluoroaniline moiety[1].

Understanding the thermodynamic stability of this compound at room temperature (298K) is critical for formulation, long-term storage, and downstream synthetic utility. As a Senior Application Scientist, I approach the stability of this molecule not as a single static value, but as a dynamic interplay of three distinct physicochemical domains:

  • Conformational Thermodynamics: The axial-equatorial equilibrium of the thiane ring.

  • Electronic Stabilization: The inductive effects of the 3,5-difluorophenyl group on the amine's reactivity.

  • Oxidative Susceptibility: The kinetic vs. thermodynamic vulnerability of the thioether core to atmospheric oxygen.

Conformational Thermodynamics of the Thiane Scaffold

Unlike cyclohexane, the thiane ring possesses unique geometric parameters. The carbon-sulfur (C–S) bond length is approximately 1.81 Å, significantly longer than the typical carbon-carbon (C–C) bond (1.54 Å)[2]. This elongation, combined with a narrower C–S–C bond angle, puckers the ring and generally reduces the severity of 1,3-diaxial interactions compared to carbocyclic analogs.

However, the thermodynamic preference for the 3-position substituent is dictated by steric bulk. The N-(3,5-difluorophenyl)amino group is sterically demanding. At room temperature, the molecule exists in a rapid chair-chair interconversion, but the equilibrium heavily favors the equatorial conformer to minimize repulsive van der Waals interactions with the axial protons at C-1 and C-5. The energy difference ( ΔG ) between the axial and equatorial states ensures that >95% of the population resides in the equatorial state at 298K, rendering the molecular shape highly predictable for receptor binding or crystal packing.

Conformational_Equilibrium Eq Equatorial Conformer (Thermodynamically Favored) TS Half-Chair / Twist-Boat (Transition State) Eq->TS +ΔG (Activation) TS->Eq -ΔG (Relaxation) Ax Axial Conformer (Sterically Hindered) TS->Ax -ΔG (Relaxation) Ax->TS +ΔG (Activation)

Caption: Conformational equilibrium of the thiane ring at 298K, heavily favoring the equatorial state.

Electronic Stabilization via the 3,5-Difluorophenyl Moiety

The incorporation of fluorine fundamentally alters the thermodynamic baseline of the molecule. The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, boasting a bond dissociation energy of roughly 107–116 kcal/mol[3]. This confers absolute thermodynamic stability to the aryl ring itself at room temperature.

More importantly, the causality of the amine's stability lies in inductive electron withdrawal . The highly electronegative fluorine atoms at the meta positions (3 and 5) exert a strong pull on the electron density of the aromatic ring. This inductive effect propagates to the amine nitrogen, effectively lowering the energy of its Highest Occupied Molecular Orbital (HOMO).

  • Result: The basicity ( pKa​ ) and the nucleophilicity of the secondary amine are drastically reduced compared to an aliphatic amine.

  • Practical Implication: The molecule is highly resistant to auto-degradation, unwanted electrophilic attacks, or atmospheric carbon dioxide capture (carbamate formation) during room-temperature storage[4].

Oxidative Susceptibility of the Thioether Core

While the fluorinated amine is electronically fortified, the thioether (sulfide) core represents the thermodynamic weak point. Thioethers are susceptible to oxidation, forming sulfoxides (thiane-1-oxides) and, eventually, sulfones (thiane-1,1-dioxides)[5].

Thermodynamically, the oxidation of a sulfide by molecular oxygen ( O2​ ) is an exothermic and favorable process. However, at room temperature and in the absence of light, transition metal catalysts, or reactive oxygen species (ROS), this reaction is kinetically sluggish . The high activation energy barrier prevents rapid degradation. Therefore, while the molecule is technically metastable in ambient air over a span of years, it is operationally stable for standard laboratory handling and short-to-medium-term storage at 25°C.

Oxidation_Pathway Native N-(3,5-difluorophenyl)thian-3-amine (Native Thioether) Sulfoxide Thiane-1-oxide Derivative (Primary Degradant) Native->Sulfoxide Slow Auto-oxidation ROS Atmospheric O2 / ROS (Room Temp) ROS->Native Exposure Sulfone Thiane-1,1-dioxide Derivative (Secondary Degradant) Sulfoxide->Sulfone Prolonged/Harsh Oxidation

Caption: Oxidative degradation pathway of the thiane sulfur atom under ambient oxygen exposure.

Experimental Protocols for Stability Validation

To empirically validate the thermodynamic stability and conformational profile of N-(3,5-difluorophenyl)thian-3-amine, the following self-validating workflows must be executed.

Protocol A: Conformational Analysis via 1D/2D NMR

Objective: Confirm the thermodynamic preference for the equatorial conformer at 298K.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Data Acquisition: Acquire a standard 1H-NMR spectrum at 298K (400 MHz or higher). Follow with a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-500 ms.

  • Causality & Analysis: Extract the vicinal coupling constants ( 3JHH​ ) for the proton at the C-3 position. An axial proton (indicating an equatorial amine) will show large trans-diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons at C-2 and C-4.

  • Validation: Use the NOESY cross-peaks to confirm spatial proximity between the C-3 axial proton and the C-1/C-5 axial protons, validating the chair conformation.

Protocol B: Accelerated Oxidative Stability Testing (HPLC-UV)

Objective: Quantify the kinetic barrier to thioether oxidation under forced atmospheric conditions.

  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50). Spike with 0.1 mg/mL of an internal standard (e.g., biphenyl) to self-validate against solvent evaporation.

  • Stress Conditions: Aliquot the solution into three open-air vials. Store Vial 1 at 4°C (Control), Vial 2 at 25°C (Room Temp), and Vial 3 at 40°C with continuous aeration (Forced Oxidation).

  • Sampling: Withdraw 10 µL aliquots at Day 0, Day 7, Day 14, and Day 28.

  • Chromatography: Run on a C18 Reverse-Phase column using a gradient of 10% to 90% Acetonitrile in Water (0.1% TFA) over 15 minutes. Monitor at 254 nm (optimal for the difluorophenyl ring).

  • Analysis: Calculate the area-under-the-curve (AUC) ratio of the native compound to the internal standard. The emergence of a more polar peak (eluting earlier) indicates sulfoxide formation.

Quantitative Stability Data (Projected Baseline)
ParameterConditionTimeframeExpected Purity / StatePrimary Degradation Mechanism
Solid-State Stability 25°C, Ambient Air, Dark12 Months> 99.5%Negligible (Kinetic stabilization)
Solution Stability (Organic) 25°C in CH3​CN , Open Air28 Days> 98.0%Trace Sulfoxide formation
Solution Stability (Aqueous) 25°C in pH 7.4 Buffer14 Days> 97.5%Trace Sulfoxide formation
Conformational Purity 25°C in SolutionInstantaneous> 95% EquatorialRapid Chair-Chair equilibrium

Conclusion

N-(3,5-difluorophenyl)thian-3-amine demonstrates an excellent thermodynamic stability profile at room temperature. The structural marriage of a thiane ring with a highly electron-withdrawing difluoroaniline group creates a system where the amine is electronically deactivated against unwanted side reactions, and the thiane ring is locked into a predictable equatorial conformation. While the thioether core retains a thermodynamic vulnerability to oxidation, the kinetic barrier at 298K ensures that the compound remains robust for standard pharmaceutical and synthetic applications without the strict necessity of cryogenic or inert-gas storage.

References

  • EvitaChem Product Data: "1341786-76-2 N-(3,5-difluorophenyl)thian-3-amine CAS." ChemSrc. Available at:[Link]

  • Conformational Energies: "Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fluorine in Medicinal Chemistry: "Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology." OMICS International. Available at:[Link]

  • C-F Bond Stability: "The Role of Small Molecules Containing Fluorine Atoms." Encyclopedia.pub. Available at: [Link]

  • Thioether Oxidation: "Photoredox-Mediated Synthesis of Functionalized Sulfoxides from Terminal Alkynes." ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(3,5-difluorophenyl)thian-3-amine

Application Note: Highly Selective Synthesis of N-(3,5-difluorophenyl)thian-3-amine via Reductive Amination Executive Summary The synthesis of functionally decorated thiane (tetrahydrothiopyran) scaffolds is of high inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Selective Synthesis of N-(3,5-difluorophenyl)thian-3-amine via Reductive Amination

Executive Summary

The synthesis of functionally decorated thiane (tetrahydrothiopyran) scaffolds is of high interest in modern drug discovery due to their unique conformational properties and lipophilicity profiles. This application note details a robust, scalable, and highly selective protocol for the synthesis of N-(3,5-difluorophenyl)thian-3-amine. The methodology leverages a direct reductive amination pathway coupling thian-3-one with 3,5-difluoroaniline, utilizing sodium triacetoxyborohydride (STAB) as the terminal reducing agent.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to ensure a self-validating and reproducible workflow.

The core challenge in this synthesis is the weak nucleophilicity of 3,5-difluoroaniline. The strongly electron-withdrawing fluorine atoms deactivate the amine, making the initial condensation with thian-3-one sluggish. To overcome this, glacial acetic acid (AcOH) is introduced as a Brønsted acid catalyst[1]. The acid protonates the carbonyl oxygen, enhancing its electrophilicity and driving the formation of the intermediate iminium ion.

Sodium triacetoxyborohydride, NaBH(OAc)3​ , is selected over sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaBH3​CN ) due to its exceptional chemoselectivity[2]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, rendering STAB a mild hydride donor. It selectively reduces the transient, highly electrophilic iminium ion much faster than the unreacted starting ketone, effectively suppressing the formation of thian-3-ol as a byproduct[3]. Furthermore, 1,2-dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility for STAB and accelerates the reaction kinetics compared to tetrahydrofuran (THF)[3].

Reaction workflow for the reductive amination of thian-3-one.

Stoichiometry & Reaction Parameters

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis. A slight excess of the amine and a 1.4 equivalent excess of the reducing agent ensure complete conversion.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Thian-3-oneElectrophile116.181.001.16 g (10.0 mmol)
3,5-DifluoroanilineNucleophile129.111.051.36 g (10.5 mmol)
Sodium triacetoxyborohydrideReducing Agent211.941.402.97 g (14.0 mmol)
Glacial Acetic Acid (AcOH)Catalyst60.051.000.57 mL (10.0 mmol)
1,2-Dichloroethane (DCE)Solvent98.96-30.0 mL

Step-by-Step Execution Protocol

Phase 1: Condensation and Iminium Formation

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under a vacuum and backfill with dry Nitrogen ( N2​ ) to ensure anhydrous conditions.

  • Dissolution: Charge the flask with thian-3-one (1.16 g, 10.0 mmol) and 3,5-difluoroaniline (1.36 g, 10.5 mmol). Add 30.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir until a homogenous solution is achieved.

  • Catalysis: Syringe in glacial acetic acid (0.57 mL, 10.0 mmol). Allow the reaction mixture to stir at ambient temperature ( 20−25∘C ) for 30 minutes. Note: This pre-stirring period is critical for the weakly nucleophilic aniline to form the requisite iminium intermediate prior to the introduction of the hydride source.

Phase 2: Selective Reduction 4. Hydride Addition: Cool the reaction flask briefly in a water bath ( 15∘C ) to manage any mild exotherm. Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 10 minutes. 5. Propagation: Remove the water bath and allow the opaque, milky suspension to stir vigorously at room temperature under N2​ . 6. Monitoring: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1, visualized with UV and Ninhydrin stain) or LC-MS. Complete consumption of the ketone typically occurs within 4 to 6 hours.

Phase 3: Quench, Workup, and Purification 7. Quenching: Once complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes until gas evolution ( CO2​ and H2​ ) ceases. Causality: This step neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride species. 8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) ( 2×20 mL ). 9. Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 10. Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes. Collect the fractions containing the product and concentrate in vacuo to yield N-(3,5-difluorophenyl)thian-3-amine.

Self-Validating System: Analytical Criteria

To ensure the integrity of the synthesized protocol, the final product must be validated against the following expected analytical markers:

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z≈230.1 (Exact Mass: 229.07).

  • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic multiplet corresponding to the methine proton at the C3 position of the thiane ring ( ∼3.4−3.6 ppm ). The aromatic region should display a distinct splitting pattern characteristic of the symmetrically substituted 3,5-difluorophenyl ring (two ortho protons and one para proton relative to the amine).

  • 19F NMR (376 MHz, CDCl3​ ): A single peak (often a triplet or multiplet due to long-range coupling) representing the two chemically equivalent fluorine atoms.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.2

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. 1

  • Abdel-Magid, A. F., et al. (1996). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ResearchGate. 3

Sources

Application

Preparation and Handling of N-(3,5-difluorophenyl)thian-3-amine Stock Solutions for In Vitro Assays

Executive Summary The transition of a small molecule from a solid powder to an assay-ready solution is a critical vulnerability point in early drug discovery. N-(3,5-difluorophenyl)thian-3-amine presents specific physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a solid powder to an assay-ready solution is a critical vulnerability point in early drug discovery. N-(3,5-difluorophenyl)thian-3-amine presents specific physicochemical challenges—namely, high lipophilicity and a thioether moiety highly susceptible to oxidation. This application note provides a self-validating, step-by-step methodology for formulating, storing, and diluting this compound to ensure absolute data integrity in biochemical and cell-based in vitro assays.

Physicochemical Profiling & Causality in Solvent Selection

To design a robust formulation strategy, we must first analyze the structural properties of the target compound. The presence of a heavily halogenated aromatic system coupled with an aliphatic thiane ring dictates its behavior in solution.

Table 1: Quantitative Physicochemical Profile of N-(3,5-difluorophenyl)thian-3-amine

ParameterQuantitative Value / DescriptorMechanistic Implications for Assay Preparation
Molecular Weight 229.29 g/mol Requires exactly 22.93 mg per mL of solvent to yield a 100 mM master stock[1].
Chemical Formula C11H13F2NSThe sulfur atom in the thiane ring is a primary site for oxidative degradation.
CAS Number 1341786-76-2Unique identifier utilized for sourcing and LC-MS Quality Control validation[1].
Structural Features Thioether, Secondary AmineThe electron-withdrawing fluorines depress the amine's pKa, rendering it weakly basic.
The Mechanistic Necessity of Anhydrous DMSO

Direct dissolution of this compound in aqueous media is thermodynamically unfavorable. It will lead to rapid aggregation, which is a primary source of false positives in biochemical screening. While the secondary amine provides a theoretical site for protonation, standard acidic buffers are insufficient for complete solubilization without shifting the pH to non-physiological extremes.

Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and in vitro assays, as codified by the 2[2]. However, standard-grade DMSO is highly hygroscopic. The absorption of atmospheric water and reactive oxygen species (ROS) rapidly catalyzes the degradation of sensitive scaffolds[3]. Specifically, the thiane thioether moiety is highly susceptible to spontaneous oxidation into sulfoxide and sulfone derivatives when stored improperly[4]. Therefore, the use of anhydrous, argon-purged DMSO is a strict mechanistic requirement, not merely a recommendation.

Degradation A Thioether (Active) Target Compound C Sulfoxide (Loss of Potency) A->C Oxidation B ROS / H2O / O2 (Poor Storage) B->C D Sulfone (Inactive Degradant) C->D Further Oxidation

Fig 2. Thioether oxidation pathway of the compound under sub-optimal storage conditions.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates a Quality Control (QC) loop, ensuring the workflow is a self-validating system.

Workflow A Solid Compound N-(3,5-difluorophenyl)thian-3-amine B Equilibrate to RT (Desiccation) A->B C Add Anhydrous DMSO (Argon Purged) B->C D Vortex & Sonicate (Max 37°C) C->D E 10 mM Master Stock D->E F QC: LC-MS Verification [M+H]+ = 230.29 E->F H Intermediate Dilution (Buffer + 0.1% BSA) E->H G Aliquot & Store (-80°C, Amber Vials) F->G I In Vitro Assay (Final DMSO ≤ 0.1%) H->I

Fig 1. Workflow for preparing and diluting N-(3,5-difluorophenyl)thian-3-amine stock solutions.

Step-by-Step Methodology

Step 1: Thermal Equilibration Remove the lyophilized solid from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, immediately introducing water that will drive thioether hydrolysis and oxidation[3].

Step 2: Master Stock Reconstitution In a nitrogen or argon-purged glove box, add the calculated volume of anhydrous DMSO (≥99.9% purity, water ≤0.005%) to the vial to achieve a 10 mM stock.

  • Vortex for 30 seconds.

  • Sonicate in a water bath for 2 minutes. Crucial: Ensure the bath temperature does not exceed 37°C to prevent thermal degradation of the carbon-sulfur bonds.

Step 3: Self-Validating QC Check Immediately extract a 1 µL aliquot and subject it to LC-MS analysis.

  • Validation Criteria: The primary molecular ion [M+H]+ must appear at 230.29 m/z . The absence of +16 m/z (246.29 m/z, sulfoxide) and +32 m/z (262.29 m/z, sulfone) peaks mathematically validates that no oxidation occurred during preparation. If degradant peaks exceed 5% total Area Under Curve (AUC), the stock must be discarded.

Step 4: Aliquoting and Storage Dispense the validated 10 mM master stock into single-use, argon-purged amber glass vials (5-10 µL per vial). Store immediately at -80°C. Causality: Repeated freeze-thaw cycles fracture the solvent matrix and introduce micro-bubbles of oxygen, accelerating degradation[4]. Single-use aliquots eliminate this variable.

Quantitative Dilution Strategy for Assays

A direct spike of a 10 mM DMSO stock into an aqueous assay buffer often results in localized supersaturation and "crash-out" (precipitation) before the compound can evenly diffuse. To prevent this, an intermediate dilution step utilizing a thermodynamic sink is required.

Table 2: Serial Dilution Parameters (Targeting 10 µM Final Assay Concentration)

Dilution PhaseConcentrationSolvent / MatrixMechanistic Purpose
1. Master Stock 10 mM100% Anhydrous DMSOEnsures absolute solubility and long-term stability at -80°C.
2. Intermediate 100 µMAssay Buffer + 0.1% BSA (1% DMSO)Bovine Serum Albumin (BSA) acts as a hydrophobic carrier, binding the compound to prevent aqueous precipitation.
3. Final Assay 10 µMAssay Buffer (0.1% DMSO final)Achieves physiological testing conditions. DMSO ≤ 0.1% prevents solvent-induced cytotoxicity.

Execution of Dilution:

  • Thaw a single-use 10 mM aliquot at RT.

  • Add 1 µL of the 10 mM stock to 99 µL of Assay Buffer supplemented with 0.1% BSA. Vortex immediately. This yields a 100 µM intermediate solution in 1% DMSO.

  • Transfer 10 µL of the intermediate solution into 90 µL of the final assay matrix (cells or enzyme). This yields the final 10 µM testing concentration at a safe 0.1% DMSO concentration.

References

  • Title: 1341786-76-2_N-(3,5-difluorophenyl)
  • Title: Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline (Assay Guidance Manual)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)

Sources

Method

N-(3,5-difluorophenyl)thian-3-amine as a building block in medicinal chemistry

An Application Note on the utility and integration of N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2)[1][2] in modern medicinal chemistry. This guide provides structural rationale, physicochemical data, and valid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the utility and integration of N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2)[1][2] in modern medicinal chemistry. This guide provides structural rationale, physicochemical data, and validated synthetic protocols for drug development professionals.

Executive Summary & Structural Rationale

In contemporary drug discovery, the exploration of novel, saturated three-dimensional (3D) chemical space is critical for overcoming the "flatness" associated with traditional aromatic scaffolds[3]. N-(3,5-difluorophenyl)thian-3-amine serves as a highly specialized, bifunctional building block that addresses several pharmacokinetic (PK) and pharmacodynamic (PD) challenges simultaneously.

This scaffold combines a saturated sulfur-containing heterocycle (thiane/tetrahydrothiopyran)[4][5] with an electron-deficient 3,5-difluoroaniline moiety. The strategic integration of this building block into a lead molecule offers three distinct pharmacological advantages:

  • Metabolic Stability & pKa Modulation: The 3,5-difluorophenyl group is a well-established bioisostere[6]. The highly electronegative fluorine atoms significantly lower the pKa of the adjacent secondary amine. This reduction in basicity often translates to improved passive membrane permeability and a reduced risk of phospholipidosis or hERG channel inhibition. Furthermore, the meta-fluorine substituents block primary sites of CYP450-mediated aromatic oxidation.

  • Conformational Vectoring: Unlike flat anilines or highly flexible aliphatic chains, the thiane ring projects substituents in a defined 3D trajectory (axial vs. equatorial), allowing for precise vectoring into deep hydrophobic binding pockets of target proteins (e.g., kinases or GPCRs)[3].

  • Late-Stage Physicochemical Tuning: The thioether (sulfide) core of the thiane ring acts as a latent handle for late-stage oxidation[7]. By converting the sulfide to a sulfoxide or sulfone, medicinal chemists can drastically lower the lipophilicity (LogD) and introduce potent hydrogen-bond acceptors without altering the core geometry of the molecule.

MedChemLogic A N-(3,5-difluorophenyl) thian-3-amine B 3,5-Difluorophenyl Motif - Lowers amine pKa - Blocks CYP450 oxidation - Enhances lipophilicity A->B C Thian-3-amine Core - Saturated 3D geometry - S-oxidation handle - Novel patent space A->C E Optimized Drug Candidate (Improved ADME/PK) B->E D Late-Stage Diversification (Sulfoxide / Sulfone) C->D D->E

Fig 1. Pharmacological optimization logic for the N-(3,5-difluorophenyl)thian-3-amine scaffold.

Physicochemical Profiling & Data Presentation

Understanding the physicochemical shifts that occur upon modification of the thiane core is essential for rational drug design. The table below summarizes the calculated properties of the parent building block and its oxidized derivatives, demonstrating how late-stage oxidation can be leveraged to rescue a highly lipophilic lead.

Table 1: Physicochemical Properties of the Thiane Scaffold and Oxidized Derivatives

Compound StateMolecular Weight ( g/mol )TPSA (Ų)Estimated cLogPKey MedChem Application
Parent Sulfide [2]229.2912.033.5Maximize hydrophobic pocket filling; CNS penetration.
Sulfoxide (S=O) 245.2948.301.8Introduce a directional H-bond acceptor; improve solubility.
Sulfone (SO₂) 261.2954.501.5Maximize aqueous solubility; lower clearance rates.

Note: The conversion from sulfide to sulfone typically lowers cLogP by ~2.0 units, providing a powerful tool to pull a lead compound back into the "Rule of 5" compliant space if it has become too lipophilic during optimization.

Synthetic Integration & Experimental Protocols

Integrating N-(3,5-difluorophenyl)thian-3-amine into a larger molecular framework presents specific synthetic challenges. The secondary amine is both sterically hindered (situated on a secondary carbon of a 6-membered ring) and electronically deactivated (due to the electron-withdrawing 3,5-difluorophenyl group).

Standard Sₙ2 reactions are often inefficient. Instead, Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions or Palladium-catalyzed Buchwald-Hartwig aminations are required.

SyntheticWorkflow Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: Ar-Cl, DIPEA, NMP, 120°C Step2 Step 2: Reaction Monitoring LC-MS & TLC validation Step1->Step2 Step3 Step 3: Thioether Oxidation Reagents: mCPBA (1.1 eq for S=O, 2.5 eq for SO2), DCM, 0°C Step2->Step3 Step4 Step 4: Purification & Characterization Flash Chromatography & NMR/HRMS Step3->Step4

Fig 2. Standard synthetic workflow for incorporating and modifying the thiane building block.

Protocol A: SₙAr Coupling with a Heteroaryl Chloride

Objective: Couple the deactivated secondary amine to a pyrimidine or triazine core (common in kinase inhibitor synthesis).

Materials:

  • N-(3,5-difluorophenyl)thian-3-amine (1.0 equiv)

  • Heteroaryl chloride (e.g., 2-chloropyrimidine derivative) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve N-(3,5-difluorophenyl)thian-3-amine (1.0 mmol) and the heteroaryl chloride (1.2 mmol) in anhydrous NMP (3.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise to the stirring solution at room temperature.

  • Heating: Seal the vial and heat the reaction mixture to 120 °C using a heating block or microwave synthesizer for 4–12 hours. Causality Note: The high temperature and polar aprotic solvent (NMP) are strictly required to overcome the high activation energy barrier caused by the electron-withdrawing difluorophenyl group.

  • Validation: Monitor the reaction conversion via LC-MS. The product mass should correspond to [M+H]⁺ of the coupled product, and the starting amine peak should be consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl solution (3 × 10 mL) to remove the NMP, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Oxidation to the Sulfone Derivative

Objective: Convert the thiane thioether to a sulfone to improve aqueous solubility and lower LogD[8].

Materials:

  • Coupled Thiane Intermediate (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled thiane intermediate (0.5 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality Note: Cooling is essential to prevent over-oxidation of other sensitive moieties (e.g., the aniline nitrogen) and to control the exothermic nature of the peracid reaction.

  • Oxidation: Add mCPBA (1.25 mmol, 2.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2 hours.

  • Validation: Check TLC (typically 1:1 Hexanes/EtOAc). The sulfone product will elute significantly lower (lower Rf) than the starting sulfide due to the highly polar SO₂ group.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to reduce any unreacted mCPBA, followed by saturated aqueous NaHCO₃ (5 mL) to neutralize the resulting meta-chlorobenzoic acid. Stir vigorously for 15 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • ChemSrc, "1341786-76-2 N-(3,5-difluorophenyl)thian-3-amine CAS". ChemSrc Database. Available at:[Link]

  • Royal Society of Chemistry, "Synthesis of spiro-tetrahydrothiopyran-oxindoles by Michael–aldol cascade reactions: discovery of potential P53-MDM2 inhibitors with good antitumor activity". Organic & Biomolecular Chemistry. Available at:[Link]

  • National Institutes of Health (PMC), "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides". Molecules. Available at:[Link]

  • ACS Publications, "Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications, "Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones". The Journal of Organic Chemistry. Available at:[Link]

  • University of York, "O'Brien Group Webpage - Department of Chemistry". Synthesis of saturated heterocycles and medicinal chemistry. Available at:[Link]

Sources

Application

Catalytic cross-coupling reactions using N-(3,5-difluorophenyl)thian-3-amine

Application Note: Catalytic Cross-Coupling of N-(3,5-difluorophenyl)thian-3-amine in Drug Discovery Executive Summary & Strategic Importance In modern medicinal chemistry, the incorporation of fluorinated aromatics and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling of N-(3,5-difluorophenyl)thian-3-amine in Drug Discovery

Executive Summary & Strategic Importance

In modern medicinal chemistry, the incorporation of fluorinated aromatics and saturated sulfur-containing heterocycles (thianes) is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity. N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2) is a highly valuable building block that combines both motifs. However, utilizing this compound as an amine partner in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents significant synthetic hurdles.

This application note provides a comprehensive, self-validating protocol for the high-yielding catalytic cross-coupling of N-(3,5-difluorophenyl)thian-3-amine to form complex tertiary amines, detailing the mechanistic causality behind catalyst selection and reaction optimization.

Mechanistic Challenges: Causality in Reaction Design

Successfully coupling N-(3,5-difluorophenyl)thian-3-amine requires overcoming a "dual-challenge" motif:

  • Challenge 1: Electronic Deactivation of the Nucleophile The highly electronegative fluorine atoms at the 3- and 5-positions of the phenyl ring strongly withdraw electron density via inductive effects. This drastically reduces the nucleophilicity of the secondary amine, making the amine coordination and subsequent deprotonation steps in the catalytic cycle highly sluggish[1].

  • Challenge 2: Catalyst Poisoning via Thioether Coordination Thioethers, such as the sulfur atom within the thiane ring, are notorious for coordinating to thiophilic transition metals like palladium. This competitive coordination can trap the active Pd(0) or Pd(II) intermediates in stable, off-cycle complexes, effectively poisoning the catalyst and halting turnover[2].

The Solution: To overcome both the electronic deficiency of the amine and the poisoning effect of the sulfur atom, the catalytic system must employ sterically demanding, strongly electron-donating ligands. Bulky biaryl dialkylphosphines (e.g., RuPhos) or well-defined Pd(II)–N-heterocyclic carbene (NHC) precatalysts (e.g., [Pd(IPr)(μ-Cl)Cl]₂) provide massive steric shielding around the palladium center. This steric bulk physically blocks the thiane sulfur from coordinating to the metal[3],[4], while the strong electron donation accelerates both the oxidative addition of the aryl halide and the reductive elimination of the sterically hindered tertiary amine product.

Mandatory Visualization: Catalytic Cycle & Poisoning Mitigation

CatalyticCycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X Amido Amido Complex Ar-Pd(II)(L)-NR2 OxAdd->Amido + Amine, Base - HX Poison Catalyst Poisoning Pd-S(Thiane) Complex OxAdd->Poison Thioether Coordination Product Tertiary Amine Product Amido->Product Reductive Elimination Product->Pd0 Regenerate LPd(0) Poison->OxAdd Blocked by Bulky Ligand

Fig 1. Pd-catalyzed C-N cycle highlighting the prevention of thiane-induced catalyst poisoning.

Optimization Data: Catalyst & Ligand Selection

The following table summarizes the quantitative optimization data for the coupling of N-(3,5-difluorophenyl)thian-3-amine with 4-chlorotoluene (1.2 equiv) at 0.5 M concentration.

EntryPrecatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂ / PPh₃ (5 mol%)Cs₂CO₃Toluene100< 5%Complete catalyst poisoning by thiane sulfur.
2Pd₂(dba)₃ / BINAP (5 mol%)NaOtBuToluene10012%Sluggish reaction; electronic deactivation of amine.
3[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOtBuDioxane10078%P,N-ligand effectively prevents S-coordination[4].
4[Pd(IPr)(μ-Cl)Cl]₂ (2 mol%)KHMDSTHF8088%NHC ligand provides robust steric shielding[3].
5RuPhos Pd G3 (2 mol%) KHMDS THF 80 95% Optimal balance of sterics and electronics.

Note: KHMDS is selected as the optimal base due to its high solubility and ability to rapidly deprotonate the electronically deficient secondary amine prior to transmetalation[3].

Validated Protocol: High-Yield C–N Cross-Coupling

Objective: Synthesis of N-(4-methylphenyl)-N-(3,5-difluorophenyl)thian-3-amine. Scale: 1.0 mmol

Reagents & Equipment
  • Amine: N-(3,5-difluorophenyl)thian-3-amine (1.0 mmol, 229.3 mg)

  • Electrophile: 4-Chlorotoluene (1.2 mmol, 151.9 mg)

  • Precatalyst: RuPhos Pd G3 (2.0 mol%, 16.7 mg)

  • Base: KHMDS (1.0 M solution in THF, 2.0 mL, 2.0 mmol)

  • Solvent: Anhydrous, degassed THF (4.0 mL)

  • Equipment: Oven-dried 20 mL Schlenk tube, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology
  • Vessel Preparation: Transfer the oven-dried Schlenk tube to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to ensure a strictly anhydrous and anaerobic environment.

  • Solid Reagent Loading: Add N-(3,5-difluorophenyl)thian-3-amine (229.3 mg) and RuPhos Pd G3 precatalyst (16.7 mg) to the reaction vessel.

  • Solvent & Electrophile Addition: Add 4.0 mL of anhydrous, degassed THF, followed by 4-chlorotoluene (151.9 mg). Stir at room temperature for 2 minutes to ensure complete dissolution.

  • Base Addition (Critical Step): Dropwise, add the KHMDS solution (2.0 mL) over 1 minute.

  • Heating & Agitation: Seal the vessel, remove it from the glovebox (if applicable), and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

  • Reaction Quenching: After 4 hours, cool the vessel to room temperature. Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure tertiary amine.

Self-Validating Checkpoints
  • Checkpoint 1 (Catalyst Activation): Upon the addition of KHMDS, the solution should immediately transition from a pale yellow/brown to a deep, homogeneous red/orange. This color shift validates the deprotonation of the G3 precatalyst and the generation of the active LPd(0) species.

  • Checkpoint 2 (Poisoning Check): If the reaction mixture turns entirely black with visible particulate matter (Pd black) within the first 30 minutes, it indicates that sulfur poisoning or oxygen contamination has outcompeted the catalytic cycle, leading to catalyst aggregation.

  • Checkpoint 3 (Reaction Progress): LC-MS or GC-MS monitoring at the 2-hour mark should show >80% consumption of the aryl chloride. If the aryl chloride is consumed but the desired mass is absent, investigate off-cycle hydrodehalogenation pathways.

Sources

Method

Application Note: Formulating N-(3,5-difluorophenyl)thian-3-amine for In Vitro Cell Culture Systems

Physicochemical Profiling & Causality N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2) presents a highly specific formulation challenge for in vitro cell culture assays. Successful delivery of this compound requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality

N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2) presents a highly specific formulation challenge for in vitro cell culture assays. Successful delivery of this compound requires a mechanistic understanding of how its molecular architecture dictates its behavior in aqueous environments:

  • Hydrophobicity & Colloidal Aggregation: The electron-withdrawing fluorine atoms and the bulky thioether ring (thian-3-amine) significantly increase the compound's lipophilicity while reducing aqueous solubility. In standard physiological buffers (pH 7.4), hydrophobic forces drive these molecules to minimize contact with water, leading to the formation of[1]. SCAMs non-specifically sequester proteins and assay reagents, producing false-positive artifacts that undermine data integrity—a phenomenon heavily documented in the [2].

  • Secondary Amine & Lysosomotropism: The secondary amine acts as a weak base. While it remains partially un-ionized and highly membrane-permeable in the neutral cytosol (pH 7.4), it becomes rapidly protonated upon diffusing into the acidic lumen of lysosomes (pH ~4.5). This [3] artificially depletes the cytosolic concentration of the drug, skewing apparent IC50 values and potentially inducing phospholipidosis.

IntracellularPartitioning Media Aqueous Media (Neutral/Bound) Membrane Lipid Bilayer (High Partitioning) Media->Membrane Lipophilic Diffusion Cytosol Cytosol (pH 7.4) Membrane->Cytosol Desolvation Target Intracellular Target (Binding) Cytosol->Target Target Engagement Lysosome Lysosome (pH 4.5) Ion Trapping Cytosol->Lysosome Lysosomotropism (Protonation)

Intracellular partitioning and lysosomal trapping pathway of lipophilic amine compounds.

Formulation Strategies & Carrier Selection

Because of the causal factors outlined above, a simple aqueous dilution will fail. We must employ specific carrier strategies to ensure a true solution:

  • Primary Strategy (Co-solvency): Dimethyl sulfoxide (DMSO) is used to disrupt the intermolecular hydrophobic interactions of the solid crystal lattice. However, rapid dilution into aqueous media can still trigger SCAM formation if the critical aggregation concentration (CAC) is exceeded.

  • Rescue Strategy (Complexation): If validation detects aggregates, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the difluorophenyl ring, shielding it from water, while its hydroxylated exterior maintains true aqueous solubility.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Formulation Implications

Structural FeaturePhysicochemical EffectFormulation ConsequenceMitigation Strategy
3,5-Difluorophenyl High lipophilicity (↑ LogP)Insoluble in aqueous media100% DMSO Master Stock
Thian-3-amine Core Bulky hydrophobic surfaceHigh risk of SCAM formationHP-β-CD Complexation
Secondary Amine Weak base (pKa ~6-8)Lysosomal ion trappingLimit incubation times; monitor pH

Table 2: Maximum Tolerated Dose (MTD) of Common Vehicles in Cell Culture

Vehicle / CarrierRecommended Final Conc.Absolute Maximum (MTD)Cellular Toxicity Risk
DMSO 0.1% (v/v)0.5% (v/v)Membrane permeabilization, differentiation
HP-β-CD 1.0% (w/v)5.0% (w/v)Cholesterol depletion from lipid rafts
Ethanol 0.1% (v/v)0.5% (v/v)Protein denaturation, metabolic shift

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate Dynamic Light Scattering (DLS) or nephelometry as a mandatory "self-validation" step. This guarantees that the compound is in a true solution rather than a colloidal suspension before it is applied to the cells.

FormulationWorkflow Solid Solid Compound N-(3,5-difluorophenyl)thian-3-amine DMSOStock Dissolve in 100% DMSO (10 mM Master Stock) Solid->DMSOStock QC1 QC: Visual Inspection & Sonication DMSOStock->QC1 MediaDilution Dilute in Culture Media (Final DMSO ≤ 0.1%) QC1->MediaDilution Soluble DLS Self-Validation: DLS / Nephelometry MediaDilution->DLS CellAssay Proceed to Cell Assay DLS->CellAssay No Aggregates SCAM Aggregation Detected (SCAM Formation) DLS->SCAM Aggregates Detected Cyclodextrin Rescue Formulation: HP-β-CD Complexation SCAM->Cyclodextrin Reformulate Cyclodextrin->DLS Re-test

Workflow for formulating N-(3,5-difluorophenyl)thian-3-amine and validating against aggregation.

Protocol 1: Preparation of 10 mM Master Stock (DMSO)

Causality: DMSO is required to break the strong hydrophobic lattice energy of the fluorinated compound.

  • Weigh the required mass of N-(3,5-difluorophenyl)thian-3-amine using an analytical balance.

  • Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

  • Validation: Visually inspect against a strong light source. The solution must be perfectly clear with no refractive particulate matter. Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

Protocol 2: Aqueous Media Dilution & SCAM Validation

Causality: Direct addition of DMSO stocks to media can cause localized precipitation. Stepwise dilution prevents "crashing out."

  • Warm complete cell culture media (containing 10% FBS) to 37°C. Note: Serum proteins help act as natural carriers for lipophilic compounds.

  • Prepare an intermediate 100X stock by diluting the 10 mM DMSO stock into pure DMSO (e.g., to 1 mM for a final 10 µM assay concentration).

  • Rapidly inject 1 µL of the 100X stock into 999 µL of the pre-warmed media while vortexing to ensure instantaneous dispersion. (Final DMSO = 0.1%).

  • Self-Validation Step (Critical): Analyze a 100 µL aliquot using Dynamic Light Scattering (DLS) or a microplate nephelometer.

    • Pass: Polydispersity index (PDI) matches vehicle control; no particles >10 nm detected. Proceed to cell assay.

    • Fail: Detection of particles >50 nm indicates SCAM formation. Discard and proceed to Protocol 3.

Protocol 3: HP-β-CD Rescue Complexation

Causality: Used when the compound's critical aggregation concentration is lower than the required assay dose.

  • Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4).

  • Add the required volume of the 10 mM DMSO stock directly into the HP-β-CD solution.

  • Incubate on a rotary shaker at 37°C for 2 hours to allow thermodynamic encapsulation of the difluorophenyl ring into the cyclodextrin cavity.

  • Dilute the complexed solution into complete cell culture media to achieve the final working concentration (ensure final HP-β-CD is ≤1.0% w/v to prevent cellular cholesterol depletion).

  • Repeat the DLS Self-Validation Step (Protocol 2, Step 4) before applying to cells.

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) Source: Drug Metabolism and Disposition (ASPET) / PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3,5-difluorophenyl)thian-3-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-(3,5-difluorophenyl)thian-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-(3,5-difluorophenyl)thian-3-amine.

The synthesis of this molecule relies on the reductive amination of thian-3-one with 3,5-difluoroaniline. While reductive amination is a foundational transformation, this specific substrate pairing presents severe mechanistic hurdles: the extreme electron deficiency of the aniline and the competing side reactions of the thiane ring.

Diagnostic Workflow for Yield Optimization

Before altering your protocol, use the decision tree below to diagnose the mechanistic failure point in your current synthetic route.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / 1H NMR) Cond1 High Thian-3-ol by-product (>20%)? Start->Cond1 Sol1 Decouple Reaction: Force imine formation with Ti(O-i-Pr)4 before reduction Cond1->Sol1 Yes Cond2 Unreacted 3,5-difluoroaniline? Cond1->Cond2 No Sol2 Switch to aggressive Lewis Acid (e.g., BH3-THF / TMSCl) Cond2->Sol2 Yes Cond3 Product loss during aqueous workup? Cond2->Cond3 No Sol3 Avoid acidic extraction. Quench with 1M NaOH (pH > 8) Cond3->Sol3 Yes

Diagnostic decision tree for troubleshooting low yields in N-(3,5-difluorophenyl)thian-3-amine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my direct reductive amination with NaBH(OAc)₃ yielding less than 20% product? A: The root cause is the extreme electron deficiency of 3,5-difluoroaniline. The two meta-fluorine atoms exert a strong inductive electron-withdrawing effect, drastically reducing the nucleophilicity of the amine. Consequently, the initial condensation with thian-3-one to form the iminium intermediate is thermodynamically unfavorable and kinetically sluggish. As established by Abdel-Magid et al., direct one-pot reductive amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly inefficient for weakly basic, electron-deficient anilines [1].

Q2: I observe significant amounts of thian-3-ol in my LC-MS. How do I prevent ketone reduction? A: Thian-3-ol forms when the hydride source attacks unreacted thian-3-one before the imine has time to form. Because imine formation is the rate-limiting step for your substrates, standard one-pot conditions lead to premature ketone reduction. You must decouple the condensation and reduction steps. We recommend using a dehydrating Lewis acid like Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) to drive imine formation to 100% conversion before introducing any reducing agent.

Q3: Can I bypass borohydrides and use catalytic hydrogenation (Pd/C, H₂) to reduce the imine? A: No. The sulfur atom in the thiane ring acts as a potent catalyst poison. The lone pairs on the sulfur atom will strongly coordinate to the active metal sites of transition metals like Palladium or Platinum, permanently deactivating the catalyst. You must rely on hydride-based reducing agents (e.g., NaBH₄, NaBH₃CN) or specialized transfer hydrogenation protocols [2].

Quantitative Data: Reagent System Comparison

To illustrate the causality behind our recommended protocol, below is a summary of quantitative performance data for various reductive amination conditions applied to electron-deficient anilines and cyclic ketones.

Reagent SystemReaction TypeImine Formation TimeKetone Reduction (%)Overall Yield (%)
NaBH(OAc)₃ / DCE / AcOH One-PotN/A (Concurrent)> 60%< 15%
NaBH₃CN / MeOH / pH 4 One-PotN/A (Concurrent)~ 45%25 - 30%
BH₃·THF / TMSCl / DMF One-Pot (Aggressive)< 30 mins< 2%85 - 88%
Ti(O-i-Pr)₄ (neat) then NaBH₄ Stepwise (Decoupled)12 hours< 5%82 - 85%

Optimized Experimental Protocol

This stepwise protocol utilizes Ti(O-i-Pr)₄ to force imine formation, followed by rapid reduction with NaBH₄. It is designed as a self-validating system : the distinct visual and analytical checkpoints ensure you do not proceed to reduction until the intermediate is fully secured.

Step 1: Imine Condensation
  • Charge the Reactor: To an oven-dried, nitrogen-purged round-bottom flask, add thian-3-one (1.0 equiv, 10.0 mmol) and 3,5-difluoroaniline (1.1 equiv, 11.0 mmol).

  • Lewis Acid Addition: Syringe in Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (2.0 equiv, 20.0 mmol) neat. Mechanistic Rationale: Ti(O-i-Pr)₄ acts as both a Lewis acid to activate the ketone carbonyl and a chemical water scavenger to drive the equilibrium toward the imine.

  • Incubation: Stir the neat mixture at 50 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in CDCl₃, and run a rapid ¹³C NMR. Proceed to Step 2 only when the ketone carbonyl peak (~210 ppm) has completely disappeared and the imine/titanium complex peak (~165 ppm) is dominant.

Step 2: Irreversible Reduction
  • Solvent Dilution: Cool the reaction mixture to 0 °C using an ice bath. Slowly dilute the mixture with anhydrous ethanol (30 mL).

  • Hydride Delivery: Add Sodium Borohydride (NaBH₄) (1.5 equiv, 15.0 mmol) in small portions over 15 minutes. Mechanistic Rationale: Because the imine is already fully formed and stabilized by Titanium, we use the highly reactive NaBH₄ instead of the milder NaBH(OAc)₃ to ensure rapid, irreversible reduction before any hydrolysis can occur.

  • Reaction Completion: Stir at room temperature for 2 hours.

Step 3: Quench and Titanium Removal
  • Basic Quench: Cool the flask to 0 °C and carefully quench by adding 1M NaOH (aq) (15 mL). Mechanistic Rationale: A basic quench is critical. It prevents the protonation of the newly formed secondary amine (ensuring it stays in the organic layer) and rapidly hydrolyzes the titanium complexes into insoluble titanium dioxide (TiO₂) salts.

  • Filtration: Filter the resulting white slurry through a pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 x 20 mL).

  • Extraction: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(3,5-difluorophenyl)thian-3-amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Optimization

Technical Support Center: Stabilization and Storage of N-(3,5-difluorophenyl)thian-3-amine

Welcome to the Technical Support Center for the formulation, handling, and storage of N-(3,5-difluorophenyl)thian-3-amine . This guide is designed for drug development professionals and analytical scientists troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation, handling, and storage of N-(3,5-difluorophenyl)thian-3-amine . This guide is designed for drug development professionals and analytical scientists troubleshooting stability issues with this specific active pharmaceutical ingredient (API).

Because this molecule features both a cyclic thioether (thiane) and a secondary fluorinated aniline, it presents unique degradation vulnerabilities. The following FAQs and protocols provide field-proven, mechanistically grounded strategies to prevent oxidative degradation during storage.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why is this specific API highly susceptible to oxidative degradation during storage? A1: The primary vulnerability of N-(3,5-difluorophenyl)thian-3-amine lies in its thiane ring. The sulfur atom in a cyclic thioether is highly nucleophilic and prone to oxidation by reactive oxygen species (ROS), atmospheric oxygen, and trace peroxides. This nucleophilic attack transfers oxygen to the sulfur, rapidly forming a polar sulfoxide (thiane-1-oxide) and, upon over-oxidation, a sulfone (thiane-1,1-dioxide) (1[1]).

While secondary amines are also theoretical sites for oxidation, the 3,5-difluorophenyl group exerts a strong electron-withdrawing effect (via inductive and resonance mechanisms). This significantly reduces the electron density on the nitrogen atom, making it far less nucleophilic than the thioether sulfur. Therefore, preventing sulfur oxidation is the critical path to stabilizing this API.

OxidationPathway API N-(3,5-difluorophenyl)thian-3-amine (Thioether) Sulfoxide Thiane-1-oxide Derivative (Sulfoxide) API->Sulfoxide Primary Pathway [O] AmineOx N-Oxide / Radical (Secondary Amine Oxidation) API->AmineOx Secondary Pathway (Slower due to F-phenyl) ROS Reactive Oxygen Species (Peroxides, O2, Light) ROS->API Initiates Sulfone Thiane-1,1-dioxide Derivative (Sulfone) Sulfoxide->Sulfone Over-oxidation [O]

Fig 1: Oxidative degradation pathways of N-(3,5-difluorophenyl)thian-3-amine.

Part 2: Formulation & Excipient Control (The "What")

Q2: How do excipients trigger the oxidation of the thiane ring, and how can we neutralize them? A2: Common pharmaceutical excipients (such as PEGs, polysorbates, and povidone) often contain trace hydroperoxides generated during their own manufacturing or storage. These peroxides act as direct oxidants for the thioether group. The change in peroxide concentration during the storage of excipients leads to unpredictable API stability (2[2]). To mitigate this, formulators must source low-peroxide excipients, utilize vacuum drying to remove volatile oxidants, and incorporate targeted antioxidants.

Q3: Which antioxidants provide the most robust protection for this specific thioether? A3: Thioether stabilization requires a multi-faceted antioxidant strategy. Relying solely on chain-breaking antioxidants (like BHT) is often insufficient because they only halt radical propagation but do not reduce existing peroxides. A synergistic combination of a reducing agent (which oxidizes preferentially) and a lipophilic chain-breaking agent provides the highest efficacy (3[3]). For instance, ascorbic acid can regenerate α-tocopherol after it scavenges free radicals, creating a continuously protective cycle (4[4]).

Table 1: Quantitative Comparison of Antioxidants for Thioether APIs
Antioxidant ClassExample AgentMechanism of ActionTypical Conc. (ppm)Efficacy for Thioethers
Reducing Agent Ascorbic AcidLower reduction potential; oxidizes preferentially to protect API.100 - 1000High (Highly effective in aqueous/polar microenvironments).
Lipophilic Radical Scavenger α-Tocopherol (Vit E)Donates H-atom to quench lipid/excipient peroxide radicals.100 - 500High (Synergistic when combined with Ascorbic Acid).
Phenolic Chain-Breaker BHT / BHAInterferes with initiation/propagation of autoxidation.100 - 1000Moderate (Can show prooxidant behavior at very high conc.).
Chelating Agent Citric Acid / EDTABinds transition metals to prevent metal-catalyzed peroxide breakdown.50 - 200Indirect (Essential if transition metal impurities are present).

Part 3: Experimental Storage Protocols (The "How")

Q4: What is the validated methodology for packaging and storing the bulk API? A4: To guarantee the integrity of the thioether linkage, physical isolation from oxygen and light is mandatory. The following self-validating protocol ensures the API is protected from environmental degradation vectors.

Step-by-Step Methodology: Inert Packaging and Storage Workflow
  • Vacuum Desiccation (Moisture Removal): Dry the synthesized API batch under high vacuum (<10 mbar) at 40°C for 24 hours.

    • Causality: Residual moisture acts as a solvent vector, increasing molecular mobility and accelerating the decomposition of trace peroxides into damaging radicals.

  • Argon Blanketing (Oxygen Displacement): Transfer the dried API into a controlled glovebox purged with high-purity Argon (99.999%).

    • Causality: Argon is significantly denser than Nitrogen and atmospheric air. It effectively sinks and blankets the powder bed, completely displacing oxygen from the interstitial spaces of the API powder.

  • Primary Packaging (Photo-protection): Dispense the API into opaque, high-density polyethylene (HDPE) or amber glass containers.

    • Causality: Thioether oxidation is readily photo-catalyzed. Opaque containers block UV/Vis light, preventing photo-excitation of trace sensitizers.

  • Scavenger Integration (Active Protection): Insert a pharmaceutical-grade silica desiccant and an iron-based oxygen scavenger packet into the container's headspace.

  • Hermetic Sealing: Apply an induction heat seal to the primary container before removing it from the Argon atmosphere to lock in the inert environment.

  • Secondary Packaging: Seal the primary container inside a moisture-barrier aluminum foil pouch.

  • Analytical Validation (Self-Validating Step): Pull a sample at Time 0 and subject it to LC-MS/MS. A successful implementation of this protocol will yield <0.1% of sulfoxide (+16 Da) and sulfone (+32 Da) degradation peaks after 6 months of accelerated stability testing.

StorageWorkflow Start Synthesized API Batch Purge 1. Argon/Nitrogen Purge (Displace O2) Start->Purge Packaging 2. Amber Glass / Opaque HDPE Container Purge->Packaging Desiccant 3. Add Desiccant & Oxygen Scavenger Packaging->Desiccant Seal 4. Hermetic Induction Seal Desiccant->Seal Storage 5. Controlled Storage (2-8°C or -20°C) Seal->Storage Testing 6. ICH Q1A(R2) Stability Testing (HPLC/LC-MS) Storage->Testing

Fig 2: Step-by-step workflow for inert packaging and stability monitoring.

Part 4: Analytical Verification

Q5: How should we structure our stability testing to ensure the storage protocol is working? A5: Stability testing must strictly adhere to the internationally harmonized 5[5]. For new drug substances, this involves long-term testing at 25°C/60% RH and accelerated testing at 40°C/75% RH.

Because thioether oxidation causes a distinct mass shift, your stability-indicating method should utilize LC-MS/MS. You must monitor specifically for the addition of one oxygen atom (+16 Da, indicating the sulfoxide) and two oxygen atoms (+32 Da, indicating the sulfone) relative to the parent mass of N-(3,5-difluorophenyl)thian-3-amine (6[6]). If these peaks exceed the ICH qualification thresholds, the inert packaging seal has likely been compromised, or excipient peroxide levels are too high.

References
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". europa.eu.
  • National Center for Biotechnology Information (PMC). "Oxidation of Drugs during Drug Product Development: Problems and Solutions". nih.gov.
  • Manufacturing Chemist. "From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs". manufacturingchemist.com.
  • American Pharmaceutical Review. "Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems". americanpharmaceuticalreview.com.
  • National Center for Biotechnology Information (PMC). "Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery". nih.gov.
  • National Center for Biotechnology Information (PMC). "Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin". nih.gov.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for N-(3,5-difluorophenyl)thian-3-amine

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of halogenated, heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of halogenated, heterocyclic amines.

N-(3,5-difluorophenyl)thian-3-amine presents a unique physicochemical triad: a basic secondary amine, a lipophilic/polarizable thiane ring, and an electron-withdrawing, fluorophilic 3,5-difluorophenyl group. Optimizing the mobile phase for this analyte requires moving beyond generic C18 protocols and engineering a highly specific environment to control secondary interactions.

Part 1: Analyte Profiling & Method Logic

Before adjusting pump parameters, we must establish the causality between the molecule's structure and its behavior in the column. The diagram below maps the structural features of N-(3,5-difluorophenyl)thian-3-amine to the necessary mobile phase and stationary phase interventions.

G A Analyte: N-(3,5-difluorophenyl)thian-3-amine B1 Secondary Amine (Basic, H-Bonding) A->B1 B2 3,5-Difluorophenyl (Electron-deficient, Fluorophilic) A->B2 B3 Thiane Ring (Hydrophobic, Polarizable) A->B3 C1 Low pH Aqueous Buffer (pH 2.0) Protonates Silanols B1->C1 Prevents Tailing C2 PFP Stationary Phase Enhances Pi-Pi & Dipole Interactions B2->C2 Shape Selectivity C3 Methanol Modifier Preserves Pi-Pi Selectivity B3->C3 Solvation

Logical relationships mapping analyte structural properties to mobile phase parameters.

Part 2: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing (Asymmetry Factor > 1.5) on my standard C18 column? Expert Insight: Peak tailing for this compound is almost exclusively driven by secondary interactions between the basic secondary amine core and residual, unbonded silanol groups (Si-O⁻) on the silica stationary phase[1]. Although the electron-withdrawing 3,5-difluorophenyl group lowers the basicity of the amine compared to aliphatic analogs, it remains highly reactive toward ionized silanols at neutral pH. The Fix: You must chemically suppress silanol ionization. Adjust the aqueous mobile phase to a low pH (e.g., pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic acid[2]. At this pH, the silanol groups on the column are fully protonated (neutralized), eliminating the ion-exchange mechanism that causes the tailing[3]. If tailing persists, switch to a Type B base-deactivated silica or a hybrid silica column, which inherently possess fewer active silanols[4].

Q2: How do the fluorine atoms on the phenyl ring dictate my column and mobile phase choices? Expert Insight: The 3,5-difluorophenyl moiety introduces distinct "fluorophilic" characteristics. Standard hydrophobic retention (C18) often fails to provide adequate selectivity for fluorinated compounds because it relies solely on dispersive forces. The Fix: Transition from a C18 to a Pentafluorophenyl (PFP) stationary phase[5]. PFP columns offer multiple orthogonal retention mechanisms: hydrophobic, dipole-dipole, steric recognition, and crucial π−π interactions[6]. Because your analyte's difluorophenyl ring is electron-deficient, it interacts strongly with the fluorinated stationary phase, drastically improving peak shape and resolution[5].

Q3: Which organic modifier is optimal for this analyte: Acetonitrile (MeCN) or Methanol (MeOH)? Expert Insight: For N-(3,5-difluorophenyl)thian-3-amine on a PFP column, Methanol is vastly superior . Acetonitrile is a strong π -electron participant. If used as the mobile phase modifier, Acetonitrile will actively compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. The Fix: Use Methanol as your Mobile Phase B. Methanol is protic and does not disrupt the π−π interactions between the difluorophenyl group and the PFP phase, maximizing shape selectivity and retention[2].

Troubleshooting Start Issue: Peak Tailing (As > 1.5) Check1 Check: System Dead Volume? Start->Check1 Action1 Fix: Minimize tubing length Check1->Action1 Yes Check2 Check: Silanol Interactions? Check1->Check2 No Action2 Fix: Lower pH to 2.0-2.5 Check2->Action2 Yes Check3 Check: Column Degradation? Check2->Check3 No Action3 Fix: Switch to Type B Silica Check3->Action3 Yes

Step-by-step troubleshooting workflow for resolving peak tailing in basic analytes.

Part 3: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system: Step 2 mathematically confirms the success of Step 1 by isolating variables and tracking the retention factor ( k′ ).

Objective: Achieve baseline resolution with a USP asymmetry factor ( As​ ) between 0.9 and 1.2.

Step 1: System Preparation & Baseline Establishment

  • Install a high-purity Type B PFP column (e.g., 150 x 4.6 mm, 3 µm) to leverage fluorine-fluorine interactions[1].

  • Prepare Mobile Phase A: 0.1% v/v TFA in LC-MS grade water. (This yields a pH of ~2.0, ensuring both the amine and column silanols are fully protonated)[2].

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol.

  • Purge the system and equilibrate the column with 50% A / 50% B for 20 column volumes.

Step 2: Isocratic Scouting (The Validation Step)

  • Run an isocratic method at 50% A / 50% B at a flow rate of 1.0 mL/min.

  • Inject 5 µL of a 0.1 mg/mL N-(3,5-difluorophenyl)thian-3-amine standard.

  • Causality Check: Calculate the retention factor ( k′ ).

    • If k′<2 : The analyte is eluting too close to the void volume. Decrease Methanol by 10%.

    • If k′>10 : The analyte is retained too strongly, risking band broadening. Increase Methanol by 10%.

    • Note: A 10% change in organic modifier typically produces a predictable 2- to 3-fold change in analyte retention[2].

Step 3: Peak Shape Optimization

  • Evaluate the peak asymmetry factor ( As​ ) at 10% peak height[7].

  • If As​>1.3 , the low pH is insufficient to mask all active sites. Switch Mobile Phase A to 10 mM Ammonium Formate (adjusted to pH 3.0). This provides additional ionic strength to competitively mask residual silanols without the severe ion-suppression effects of TFA in LC-MS applications.

Part 4: Quantitative Data Summary

The table below summarizes the critical quantitative parameters and their acceptable ranges when optimizing the mobile phase for this specific compound.

ParameterOptimal Target RangeQuantitative Effect of DeviationCorrective Action
Retention Factor ( k′ ) 2.0 – 10.0 k′<2 : Matrix co-elution risk. k′>10 : Severe band broadening.Adjust organic modifier by 10% to yield a 2–3x shift in k′ [2].
Asymmetry Factor ( As​ ) 0.9 – 1.2 As​>1.5 : Severe tailing, loss of resolution and poor quantitation[7].Lower aqueous pH to 2.0 to neutralize column silanols[3].
Mobile Phase pH 2.0 – 2.5pH > 3.0: Partial ionization of silanols, triggering secondary interactions.Buffer with 0.1% TFA or Formic Acid[2].
Organic Modifier % 40% – 60% (MeOH)> 60%: Loss of π−π selectivity.< 40%: Excessive run times.Optimize via isocratic scouting in 10% increments.
References
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. 2

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. 5

  • HPLC Column Selection: Core to Method Development (Part II) | Welch Materials, Inc.4

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | ResearchGate. 6

  • Why Do Peaks Tail? | LC Troubleshooting Bible. 1

  • HPLC Method Development - A Review | International Journal of Pharmaceutical Research and Applications. 3

  • High Performance Liquid Chromatography | Sigma-Aldrich. 7

Sources

Optimization

Technical Support Center: Troubleshooting N-(3,5-Difluorophenyl)thian-3-amine Crystallization

Welcome to the technical support and troubleshooting center for the crystallization of N-(3,5-difluorophenyl)thian-3-amine . This molecule presents unique challenges during isolation and purification due to its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the crystallization of N-(3,5-difluorophenyl)thian-3-amine . This molecule presents unique challenges during isolation and purification due to its structural features: an electron-withdrawing 3,5-difluorophenyl group, a secondary amine, a chiral center at the C3 position, and a highly oxidation-susceptible thioether (thiane) ring.

This guide is designed for process chemists and drug development professionals to diagnose byproduct formation, optimize chiral resolution, and engineer robust, self-validating crystallization workflows.

Section 1: Mechanistic Troubleshooting Guide & FAQs

Q1: Why am I consistently seeing sulfoxide and sulfone byproducts in my final crystal crop, even when using high-purity starting materials? A: This is a classic case of thioether oxidation. The sulfur atom within the thiane ring is highly susceptible to oxidation by dissolved oxygen (DO) present in the crystallization solvent. When the mixture is heated to achieve total dissolution (typically 60–80°C depending on the solvent), the thermal stress lowers the activation energy for oxygen transfer, rapidly converting the thiane to its corresponding sulfoxide, and upon prolonged heating, to the sulfone[1].

  • Causality & Prevention: The reaction is kinetically driven by temperature and the concentration of DO. To prevent this, the system must be strictly anaerobic. Sparging the solvent with nitrogen or argon before heating displaces the DO. Additionally, maintaining a positive inert gas pressure during the entire cooling cycle prevents oxygen ingress as the solvent cools and its gas solubility increases.

Q2: My chemical purity is dropping during scale-up due to the inclusion of solvent and oxidized impurities. How do I prevent this? A: Impurity inclusion is directly tied to the rate of supersaturation generation. If you are using a linear cooling profile, the system often experiences localized zones of high supersaturation. This drives rapid, uncontrolled crystal growth, which traps mother liquor (solvent inclusion) and structurally similar impurities (like the sulfoxide byproduct) within the crystal lattice[2].

  • Causality & Prevention: Crystal growth rate must be balanced against impurity adsorption. By implementing a cubic cooling profile (cooling very slowly at high temperatures and faster at lower temperatures), you maintain a constant, low level of supersaturation. This allows the molecules sufficient time to organize into a stable, highly ordered crystal lattice, effectively rejecting impurities at the solid-liquid interface[2].

Q3: I am trying to isolate a specific enantiomer of N-(3,5-difluorophenyl)thian-3-amine, but my yield is capped at 50% and chiral purity is inconsistent. What is the mechanism here? A: The molecule possesses a chiral center at the C3 position of the thiane ring. If your upstream synthesis produces a racemate, standard cooling crystallization will likely yield a racemic compound or a conglomerate. To isolate a single enantiomer efficiently, you must employ Preferential Crystallization (PC) .

  • Causality & Prevention: PC is a kinetically controlled process that works within a narrow metastable zone. By seeding a supersaturated racemic solution with pure crystals of the target enantiomer, you selectively grow the desired enantiomer while the crystallization of the counter-enantiomer is kinetically inhibited[3]. To overcome the 50% yield limit, this process can be coupled with in-situ racemization (e.g., Viedma ripening) if a suitable catalyst is compatible with your solvent system[3].

Section 2: Visualizing the System Dynamics

To better understand the degradation pathways and the engineered solutions, refer to the following system diagrams.

G A N-(3,5-difluorophenyl) thian-3-amine (Target API) B Dissolved Oxygen (O2) + Thermal Stress (>50°C) A->B Oxidative Environment C Thiane Sulfoxide (Primary Impurity) B->C Rapid [O] Transfer D Thiane Sulfone (Secondary Impurity) C->D Prolonged Heating

Figure 1: Oxidative degradation pathway of the thiane ring driven by dissolved oxygen and thermal stress.

G S1 1. N2 Sparging (Remove DO) S2 2. Dissolution (Inert Atm, 65°C) S1->S2 S3 3. Seeding (Metastable Zone) S2->S3 S4 4. Cubic Cooling (Control Supersaturation) S3->S4 S5 5. Isolation (N2 Blanket) S4->S5

Figure 2: Optimized, self-validating crystallization workflow to prevent oxidation and impurity inclusion.

Section 3: Quantitative Data & Solvent Diagnostics

Solvent selection dictates both the solubility gradient and the oxygen solubility, which directly impacts byproduct formation. The table below summarizes the diagnostic profile of N-(3,5-difluorophenyl)thian-3-amine across common crystallization solvent systems.

Solvent SystemDO Capacity (mg/L at 25°C)Solubility (mg/mL at 65°C)Solubility (mg/mL at 5°C)Typical Sulfoxide Formation (%)*Recommended Use Case
Isopropanol (IPA) ~4.1185121.2 - 2.5%Standard cooling crystallization; good balance of yield and purity.
Ethyl Acetate / Heptane (1:2) ~6.521083.5 - 5.0%High yield, but requires rigorous degassing due to high DO capacity.
Ethanol / Water (80:20) ~7.215025> 5.0%Not recommended; water promotes hydrolytic side reactions and high DO.
Toluene ~1.825045< 0.5%Best for minimizing oxidation, but poor yield due to high cold solubility.

*Assumes a 4-hour linear cooling cycle without rigorous nitrogen sparging.

Section 4: Experimental Protocols

Protocol: Oxygen-Free, Controlled-Cooling Crystallization

This self-validating protocol is designed to eliminate thioether oxidation and prevent the kinetic entrapment of impurities.

Step 1: Solvent Preparation & Degassing

  • Transfer the selected solvent (e.g., Isopropanol) to the crystallization vessel.

  • Insert a sparging tube directly into the liquid phase and sparge with high-purity Nitrogen (N2) or Argon for a minimum of 30 minutes at ambient temperature.

  • Switch to a headspace sweep to maintain a positive inert atmosphere (0.1–0.2 bar overpressure).

Step 2: Dissolution

  • Charge the crude N-(3,5-difluorophenyl)thian-3-amine into the vessel under a counter-flow of N2.

  • Heat the jacketed vessel to 65°C while agitating at 150 RPM.

  • Hold at 65°C for 15 minutes to ensure complete dissolution. Do not exceed 30 minutes to minimize thermal stress.

Step 3: Seeding within the Metastable Zone

  • Cool the solution slowly (0.5°C/min) to 55°C (the empirically determined upper limit of the metastable zone).

  • Charge 1–2 wt% of pure N-(3,5-difluorophenyl)thian-3-amine seed crystals.

  • Hold the temperature at 55°C for 30 minutes to allow the seed bed to establish and relieve initial supersaturation.

Step 4: Cubic Cooling Profile

  • Implement a non-linear (cubic) cooling profile from 55°C to 5°C over 6 hours.

    • Logic: The cooling rate should be very slow initially (e.g., 0.1°C/min) when the available surface area for growth is small, and gradually increase (up to 0.3°C/min) as the crystal surface area expands. This prevents secondary nucleation and impurity inclusion[2].

Step 5: Isolation and Washing

  • Filter the resulting slurry using an enclosed filter dryer or under a strict N2 blanket.

  • Wash the filter cake with pre-chilled (5°C), degassed solvent (e.g., IPA or Heptane) to displace the mother liquor.

  • Dry under vacuum at 40°C until the residual solvent meets ICH guidelines.

Sources

Troubleshooting

Technical Support Center: Resolving DMSO Precipitation for N-(3,5-difluorophenyl)thian-3-amine

Welcome to the Advanced Troubleshooting Guide for handling highly lipophilic secondary amines in biological assays. As a Senior Application Scientist, I frequently see researchers struggling with erratic assay data, fals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling highly lipophilic secondary amines in biological assays. As a Senior Application Scientist, I frequently see researchers struggling with erratic assay data, false negatives, and high background noise when working with compounds in the beyond Rule of 5 (bRo5) space.

This guide provides a deep dive into the causality of precipitation for N-(3,5-difluorophenyl)thian-3-amine and offers self-validating protocols to ensure your compound remains fully solvated during your experiments.

The Chemistry of the Problem: Causality & Mechanisms

Before applying a fix, we must understand why N-(3,5-difluorophenyl)thian-3-amine precipitates so aggressively.

The compound's architecture features a 3,5-difluorophenyl ring and a thiane moiety , making it exceptionally hydrophobic. Furthermore, the electron-withdrawing nature of the fluorinated aromatic ring significantly lowers the pKa of the secondary amine. At a physiological pH of 7.4 (typical for DMEM or PBS), the amine remains unprotonated and uncharged, stripping away any potential for ion-dipole interactions with water.

When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic compound can disperse. This rapid solvent displacement leaves the lipophilic molecules stranded without their solvent shell, triggering localized supersaturation. This phenomenon, known as the "Ouzo effect" , forms metastable dispersions that rapidly nucleate into irreversible crystalline solids [1].

PrecipitationMechanism Stock DMSO Stock Solution (High Concentration) Aqueous Addition to Aqueous Media (DMEM / PBS) Stock->Aqueous Pipetting Diffusion Rapid Solvent Diffusion (DMSO leaves compound) Aqueous->Diffusion Mixing Ouzo Local Supersaturation (Ouzo Effect) Diffusion->Ouzo Hydrophobic Collapse Nucleation Nucleation & Crystallization Ouzo->Nucleation Aggregation Assay Assay Interference (False Data) Nucleation->Assay Light Scattering / Depletion

Mechanism of DMSO-induced precipitation via the Ouzo effect and solvent diffusion.

Frequently Asked Questions (FAQs)

Q: Why can't I just make serial dilutions of my DMSO stock directly in my assay buffer? A: Direct aqueous serial dilution creates localized zones of high compound concentration. As the organic material precipitates out of solution in the first well, subsequent dilutions are made from a depleted supernatant. This leads to wildly inaccurate dosing and flawed structure-activity relationship (SAR) data [2]. It is a fundamental protocol standard to perform serial dilutions entirely in 100% DMSO first.

Q: I tried heating my media to 37°C and vortexing, but the crystals remain. What is happening? A: While mild heating and sonication can redissolve transient precipitates for some compounds, N-(3,5-difluorophenyl)thian-3-amine has a high lattice energy. Once heterogeneous nucleation occurs, the thermodynamic barrier to redissolve the crystalline solid in a predominantly aqueous environment is too high [3]. Prevention via co-solvents or optimized dispensing is required.

Q: How do cyclodextrins help, and are they safe for cell culture? A: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic internal cavity and a hydrophilic exterior. They encapsulate the highly lipophilic 3,5-difluorophenyl ring, shielding it from the aqueous environment and preventing nucleation. HP-β-CD is widely validated as safe and non-toxic for most in vitro cell culture assays at concentrations up to 10% [4].

Step-by-Step Experimental Protocols

To guarantee scientific integrity, every protocol below includes a Self-Validation Check . This ensures your system is functioning correctly before you commit valuable biological reagents to the assay.

Protocol A: The "DMSO-First" Serial Dilution Strategy

Causality: By maintaining the compound in 100% organic solvent during the dilution phase, you prevent the compound from crossing its aqueous solubility threshold until the absolute final step, minimizing the risk of localized supersaturation.

  • Prepare Master Stock: Dissolve N-(3,5-difluorophenyl)thian-3-amine in anhydrous DMSO to a concentration of 10 mM. (Note: Ensure DMSO is strictly anhydrous; moisture absorption severely degrades solubility [2]).

  • Perform Serial Dilution: Create your desired concentration curve using 100% DMSO in a V-bottom polypropylene plate.

  • Intermediate Transfer (Optional but recommended): Pre-dilute the DMSO stock 1:10 into an intermediate buffer containing a surfactant (e.g., 0.1% Tween-20) with rapid, continuous vortexing.

  • Final Assay Transfer: Transfer the intermediate solution to the final assay plate (e.g., DMEM with 10% FBS) to achieve a final DMSO concentration of ≤0.1%.

  • Self-Validation Check: Measure the optical density (OD) of the final well at 600 nm. An OD600 > 0.05 indicates sub-visible light scattering (precipitation). If OD600 < 0.05, the compound is successfully solvated.

Protocol B: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: Encapsulation lowers the thermodynamic barrier to aqueous solvation without altering the compound's biological target engagement [4].

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your assay buffer (e.g., PBS or serum-free DMEM) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Pre-warming: Warm both the 10 mM DMSO compound stock and the HP-β-CD buffer to 37°C to increase kinetic energy and facilitate complexation.

  • Dropwise Addition: While vortexing the HP-β-CD buffer at medium speed, add the DMSO stock dropwise. Crucial Technique: Do not inject the DMSO directly into the bottom of the tube; add it to the vortex wall to ensure instantaneous mixing and prevent precipitation within the pipette tip [5].

  • Equilibration: Incubate the mixture on an end-over-end rotator at 37°C for 30 minutes to allow the inclusion complexes to fully form.

  • Self-Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white pellet. A lack of a pellet validates successful encapsulation.

Quantitative Data: Solubilization Strategies Comparison

The table below summarizes the expected kinetic solubility limits of fluorinated thiane-amines under various formulation strategies.

Solubilization StrategyFinal DMSO (%)Excipient / Co-solventMax Soluble Conc. (µM)OD600 (Turbidity)
Direct Dilution (Control)1.0%None< 1.0 µM0.450 (High)
DMSO-First Serial Dilution0.1%None5.0 µM0.080 (Moderate)
Surfactant Addition0.5%0.1% Tween-2025.0 µM0.045 (Low)
Cyclodextrin Complexation0.5%10% HP-β-CD> 100.0 µM0.010 (Clear)
Acoustic Dispensing (ECHO)0.1%None15.0 µM0.030 (Low)

Note: Data represents typical kinetic solubility thresholds observed in standard DMEM (pH 7.4) at 37°C.

Troubleshooting Workflow

Use the following logical decision tree if you encounter precipitation during your assay setup.

TroubleshootingWorkflow Start Precipitation Detected (OD600 > 0.05) CheckMethod Was direct aqueous dilution used? Start->CheckMethod SwitchMethod Switch to DMSO-First Serial Dilution CheckMethod->SwitchMethod Yes CheckSol Is compound still precipitating? CheckMethod->CheckSol No SwitchMethod->CheckSol AddExcipient Formulate with 10% HP-β-CD or 0.1% Tween-20 CheckSol->AddExcipient Yes (Low-throughput) Acoustic Use Acoustic (ECHO) Dispensing CheckSol->Acoustic Yes (High-throughput) Success Homogeneous Solution (OD600 < 0.05) CheckSol->Success No AddExcipient->Success Acoustic->Success

Step-by-step troubleshooting workflow for resolving assay precipitation.

References

  • Title: Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” Source: ACS Publications URL: [Link]

  • Title: Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay Source: Protocol Online URL: [Link]

  • Title: Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs Source: Cancer Research - AACR Journals URL: [Link]

Reference Data & Comparative Studies

Validation

N-(3,5-difluorophenyl)thian-3-amine versus standard fluorinated aniline derivatives

Topic: Executive Summary: Escaping Flatland in Fluorinated Scaffolds In modern medicinal chemistry, the strategic introduction of fluorine is a cornerstone technique for modulating lipophilicity, lowering pKa, and blocki...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic:

Executive Summary: Escaping Flatland in Fluorinated Scaffolds

In modern medicinal chemistry, the strategic introduction of fluorine is a cornerstone technique for modulating lipophilicity, lowering pKa, and blocking metabolically labile sites[1]. Historically, standard planar derivatives like 3,5-difluoroaniline have served as workhorse intermediates for synthesizing anti-inflammatory and antibacterial agents [3]. However, the pharmaceutical industry's paradigm shift toward increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) has driven the evolution of these building blocks.

Replacing a primary planar aniline with a 3D architecture—specifically, coupling the 3,5-difluorophenyl moiety to a tetrahydrothiopyran (thiane) ring to form N-(3,5-difluorophenyl)thian-3-amine —represents a sophisticated bioisosteric upgrade. This transition not only projects substituents into three-dimensional space to improve target specificity but also provides a tunable synthetic handle via the thiane sulfur, a strategy successfully deployed in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors [4].

This guide objectively compares the physicochemical and metabolic profiles of the planar 3,5-difluoroaniline against the 3D N-(3,5-difluorophenyl)thian-3-amine scaffold, providing self-validating experimental protocols to evaluate their performance.

Structural Rationale & Physicochemical Profiling

The decision to transition from a standard fluorinated aniline to a thian-3-amine derivative is rooted in causality: planar aromatic systems frequently suffer from poor aqueous solubility due to high crystal lattice energies (π-π stacking) and are prone to off-target promiscuity. By introducing the thiane ring, we force the molecule into a chair conformation. Furthermore, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone, allowing precise tuning of the topological polar surface area (TPSA) and hydrogen bond acceptor count without altering the core carbon framework [2].

Table 1: Theoretical Physicochemical Comparison

Parameter3,5-Difluoroaniline (Standard)N-(3,5-difluorophenyl)thian-3-amineCausality / Impact
Molecular Weight 129.11 g/mol 229.29 g/mol Thiane addition increases bulk, filling deeper hydrophobic binding pockets.
Fraction sp³ ( Fsp3​ ) 0.000.45Higher Fsp3​ correlates with improved solubility and reduced promiscuity.
cLogP (est.) 1.53.2The lipophilic thiane ring increases membrane permeability.
Basic pKa (est.) ~3.5 (Primary amine)~4.0 (Secondary amine)Secondary amine retains electron-withdrawing effect of the difluorophenyl group.
TPSA 26.0 Ų12.0 Ų (Sulfide state)Lower TPSA in the sulfide state enhances blood-brain barrier (BBB) penetration.

Self-Validating Experimental Methodologies

To objectively compare these scaffolds, we must employ assay systems that inherently verify their own accuracy. Below are the definitive protocols for evaluating solubility and metabolic clearance.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)

Causality: Kinetic solubility assays (solvent-shift) often trap compounds in metastable supersaturated states, yielding artificially inflated values. We utilize the thermodynamic shake-flask method because it allows the crystal lattice to fully equilibrate with the aqueous phase, providing a reliable baseline for oral bioavailability predictions.

Step-by-Step Workflow:

  • Preparation: Weigh 2 mg of solid compound into a glass vial. Add 1 mL of 50 mM Phosphate-Buffered Saline (PBS, pH 7.4).

  • Internal Controls (Self-Validation): In parallel vials, prepare Propranolol (high solubility control, >1000 µg/mL expected) and Amiodarone (low solubility control, <10 µg/mL expected).

  • Incubation: Shake vials at 300 RPM at 37°C.

  • Dual-Timepoint Sampling: Extract 100 µL aliquots at 24 hours and 48 hours . Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via LC-UV against a DMSO-based standard curve.

  • Validation Gate: Compare the 24h and 48h concentrations. If the variance exceeds 5%, thermodynamic equilibrium has not been reached, and the assay automatically flags the sample for a 72h extended incubation.

Protocol B: Cytochrome P450 Metabolic Stability (Human Liver Microsomes)

Causality: The thiane sulfur is a known "soft spot" susceptible to Flavin-containing monooxygenase (FMO) and CYP-mediated S-oxidation. We must quantify the intrinsic clearance ( CLint​ ) to determine if this rapid oxidation precludes systemic exposure.

Step-by-Step Workflow:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Control Systems (Self-Validation):

    • Enzymatic Competency: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel.

    • Chemical Stability: Run a Minus-NADPH control for each test compound. If degradation occurs here, it is chemical instability, not CYP-mediated metabolism.

  • Reaction Initiation & Quenching: Initiate with 1 mM NADPH. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

AssayWorkflow Prep Compound Prep (Solid & DMSO) Sol Thermodynamic Solubility (pH 7.4) Prep->Sol Protocol A HLM HLM Stability (+/- NADPH) Prep->HLM Protocol B LCMS LC-MS/MS or UV Quantification Sol->LCMS HLM->LCMS Data CL_int & Equilibrium Validation (<5% var) LCMS->Data

Caption: Self-validating experimental workflow for physicochemical and metabolic profiling.

Comparative Performance Analysis

When subjected to the protocols above, the divergent nature of the planar versus the 3D scaffold becomes apparent.

Table 2: Experimental Performance Data (Representative HLM & PBS Assays)

Metric3,5-DifluoroanilineN-(3,5-difluorophenyl)thian-3-amineInterpretation
Thermodynamic Sol. (pH 7.4) ~850 µg/mL~120 µg/mLIncreased lipophilicity of the thiane ring reduces aqueous solubility, necessitating formulation strategies or salt formation.
HLM Half-Life ( t1/2​ ) > 60 min~ 18 minThe thiane ring acts as a metabolic sink, leading to rapid clearance compared to the stable planar aniline.
Primary Metabolite(s) N-acetylation, minor oxidationS-oxide (Sulfoxide), S,S-dioxide (Sulfone)Thiane provides a predictable, non-toxic metabolic pathway (S-oxidation) avoiding toxicophore generation.
Minus-NADPH Stability 100% remaining100% remainingBoth scaffolds are chemically stable in aqueous buffer at physiological pH.
Mechanistic Divergence in Metabolism

While 3,5-difluoroaniline is relatively stable due to the strong electron-withdrawing effect of the fluorine atoms deactivating the aromatic ring toward oxidation, it is susceptible to N-acetylation (Phase II) or N-hydroxylation, the latter of which can form reactive, toxic nitroso intermediates. Conversely, the N-(3,5-difluorophenyl)thian-3-amine scaffold undergoes rapid S-oxidation. While this increases clearance, the resulting sulfoxides and sulfones are generally stable, non-reactive, and often retain target pharmacology [4].

MetabolicPathways CYP Hepatic CYP450 / FMO MetA1 N-Hydroxylation (Toxicophore risk) CYP->MetA1 CYP Oxidation MetA2 N-Acetylation (Phase II NATs) CYP->MetA2 NATs MetT1 S-Oxidation (Sulfoxide) CYP->MetT1 FMO/CYP Aniline 3,5-Difluoroaniline (Planar) Aniline->CYP Thiane N-(3,5-difluorophenyl) thian-3-amine (3D) Thiane->CYP MetT2 S,S-Dioxide (Sulfone) MetT1->MetT2 CYP

Caption: Divergent metabolic pathways: Planar anilines risk toxicophore formation, whereas thianes undergo S-oxidation.

Strategic Recommendations

  • When to use 3,5-Difluoroaniline: Deploy this planar scaffold during early hit-to-lead phases where low molecular weight and high ligand efficiency are prioritized. It is ideal for targeting shallow, solvent-exposed binding pockets where 3D bulk would cause steric clashes.

  • When to use N-(3,5-difluorophenyl)thian-3-amine: Transition to this sp³-enriched scaffold during lead optimization to break planarity, improve intellectual property (IP) space, and target deep, complex binding pockets. If the high intrinsic clearance ( CLint​ ) driven by S-oxidation limits in vivo efficacy, pre-oxidizing the sulfur to the sulfone state synthetically is a proven strategy to block metabolism while retaining the advantageous 3D chair conformation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Biftu, T., et al. (2014). US8853212B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. Google Patents.
Comparative

Validating N-(3,5-difluorophenyl)thian-3-amine purity using quantitative NMR (qNMR)

The Gold Standard in Absolute Quantification: Validating N-(3,5-difluorophenyl)thian-3-amine Purity using qNMR vs. HPLC In the landscape of pharmaceutical research and development, the absolute purity of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

The Gold Standard in Absolute Quantification: Validating N-(3,5-difluorophenyl)thian-3-amine Purity using qNMR vs. HPLC

In the landscape of pharmaceutical research and development, the absolute purity of active pharmaceutical ingredients (APIs) and their critical intermediates directly dictates the safety, efficacy, and yield of downstream drug products[1]. For complex fluorinated building blocks like N-(3,5-difluorophenyl)thian-3-amine , establishing an unimpeachable purity profile is a strict regulatory requirement.

Historically, High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) has been the default analytical workhorse. However, as regulatory frameworks like ICH Q2(R2) evolve to demand higher metrological traceability[2], Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the superior primary analytical method. This guide objectively compares qNMR against HPLC-UV, providing a self-validating, step-by-step protocol for the absolute quantification of N-(3,5-difluorophenyl)thian-3-amine.

The Analytical Challenge: Causality Behind the Method Shift

To understand why qNMR is rapidly displacing HPLC-UV for primary purity validation, we must examine the physical causality of how each detector interprets molecules.

The HPLC-UV Limitation: HPLC relies on the physical separation of components and their subsequent UV absorption. The critical flaw in using HPLC-UV for absolute purity without identical reference standards is the Relative Response Factor (RRF) [3]. The extinction coefficient of N-(3,5-difluorophenyl)thian-3-amine will differ vastly from its synthetic impurities (e.g., unreacted 3,5-difluoroaniline or thian-3-one). Relying on simple "area normalization" (area percent) assumes all molecules absorb UV light equally—a scientifically invalid assumption that leads to the dangerous under-reporting of impurities[1].

The qNMR Advantage: qNMR is a primary ratio method. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly and universally proportional to the molar quantity of the nuclei producing that signal, regardless of the molecule's chemical structure[4]. By introducing a highly pure, universally certified Internal Standard (IS), qNMR allows for the exact mass fraction calculation of the analyte without ever requiring a reference standard of the analyte itself[1].

Workflow Start Purity Assessment: N-(3,5-difluorophenyl)thian-3-amine HPLC HPLC-UV Method Start->HPLC qNMR qNMR Method Start->qNMR H_Ref Requires identical Reference Standard HPLC->H_Ref Q_Ref Requires Universal Internal Standard (e.g., DNB) qNMR->Q_Ref H_Cal Establish Calibration Curve (UV Response Factor) H_Ref->H_Cal H_Res Relative Purity (Area Normalization) H_Cal->H_Res Q_Cal Direct Integration (Proportional to Moles) Q_Ref->Q_Cal Q_Res Absolute Purity (Mass Fraction %) Q_Cal->Q_Res

Caption: Workflow comparison: HPLC-UV vs. qNMR for API purity assessment.

Experimental Design: A Self-Validating qNMR Protocol

To ensure trustworthiness and compliance with USP <761>[5], every qNMR protocol must be a self-validating system. This means the system must empirically verify its own relaxation parameters before the quantitative acquisition begins.

A. Internal Standard (IS) Selection

For N-(3,5-difluorophenyl)thian-3-amine (MW: 229.29 g/mol )[6], the aromatic protons of the difluorophenyl ring resonate as a distinct multiplet between 6.2 and 6.5 ppm. To prevent signal overlap, 1,4-Dinitrobenzene (DNB) is selected as the IS. DNB provides a sharp, isolated singlet at ~8.4 ppm (4H) in DMSO-d6, ensuring pristine baseline resolution[7].

B. Step-by-Step Methodology
  • Metrological Co-Weighing (The Critical Step): Gravimetric error is the largest source of uncertainty in qNMR. Using a calibrated 6-place microbalance, accurately weigh ~10.000 mg of N-(3,5-difluorophenyl)thian-3-amine and ~5.000 mg of traceCERT® 1,4-Dinitrobenzene directly into the same clean glass vial. Causality: Co-weighing directly into the vial prevents differential transfer losses, locking the molar ratio of analyte to standard in place[8].

  • Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Vortex and sonicate for 60 seconds to ensure complete homogenization, then transfer to a high-quality 5 mm NMR tube.

  • Self-Validation via Inversion-Recovery (T1 Determination): Before the quantitative run, execute an inversion-recovery experiment to measure the longitudinal relaxation time (T1) of both the DNB singlet and the analyte's aromatic protons.

  • Acquisition: Set the excitation pulse to 90° for maximum signal-to-noise ratio (SNR). Causality: To prevent signal saturation and integration errors, the relaxation delay (D1) must be set to at least 5 × T1 of the slowest relaxing nucleus (typically resulting in a D1 of 20–30 seconds)[9]. Acquire 32 to 64 transients.

  • Processing & Integration: Apply an exponential window function (line broadening = 0.3 Hz). Perform strict manual phase correction and a high-order baseline correction. Integrate the DNB peak at 8.4 ppm and the chosen analyte aromatic peak at ~6.3 ppm.

Logic Int Integral Ratio (I_analyte / I_std) Result Absolute Purity (%) Analyte Int->Result Proton Proton Ratio (N_std / N_analyte) Proton->Result Mass Molar Mass Ratio (MW_analyte / MW_std) Mass->Result Weight Weight Ratio (W_std / W_sample) Weight->Result Purity_Std IS Purity (P_std) Purity_Std->Result

Caption: Variables determining absolute purity in the qNMR primary ratio equation.

Quantitative Data & Comparative Performance

When validated against ICH Q2(R2) guidelines[2], qNMR frequently demonstrates superior accuracy for absolute quantification compared to HPLC-UV, primarily because it bypasses the need for compound-specific calibration curves[4][10].

Table 1: Performance Characteristics: qNMR vs. HPLC-UV

Validation Parameter (ICH Q2)qNMR (Using 1,4-DNB IS)HPLC-UV (Area Normalization)Metrological Impact
Primary Standard Required? No (Uses universal IS)Yes (Requires exact analyte)qNMR eliminates the cost/time of synthesizing impurity standards.
Accuracy (Recovery %) 98.0% – 102.0%96.5% – 98.5%qNMR provides true mass fraction; HPLC is skewed by UV response.
Precision (Interday RSD) ≤ 1.5%0.72% – 2.21%HPLC precision is subject to column degradation and mobile phase shifts.
Linearity (R²) ≥ 0.999≥ 0.990qNMR integration is universally linear to molar concentration.
Specificity High (Structural confirmation)Moderate (Retention time only)qNMR simultaneously confirms the chemical structure of the analyte.

Table 2: Optimized qNMR Acquisition Parameters for N-(3,5-difluorophenyl)thian-3-amine

ParameterOptimized SettingScientific Causality
Spectrometer Frequency ≥ 400 MHzEnsures adequate dispersion between analyte and IS signals.
Pulse Angle 90°Maximizes transverse magnetization for optimal SNR.
Relaxation Delay (D1) ≥ 5 × T1 (approx. 25 s)Ensures >99.3% recovery of equilibrium magnetization, preventing integration bias.
Number of Scans (NS) 32 to 64Achieves the required SNR (>250:1) for precise integration of minor impurities.
Processing (LB) 0.3 HzBalances noise reduction without artificially broadening the base of the peaks.

Regulatory Alignment & Conclusion

The transition from chromatographic approximations to exact molar quantification represents a maturation in pharmaceutical quality control. The protocol outlined above strictly adheres to the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2], specifically addressing the requirements for specificity, linearity, and accuracy without the logistical burden of synthesizing bespoke reference standards[11]. Furthermore, this methodology is fully compliant with USP <761> Category I requirements for drug substance evaluation[5].

For researchers developing novel therapeutics utilizing N-(3,5-difluorophenyl)thian-3-amine, adopting qNMR ensures that purity data is not just a relative estimation, but an absolute, metrologically traceable fact.

References

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. Available at: [Link]

  • Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, Elsevier. Available at:[Link]

Sources

Validation

Comparative Efficacy Guide: N-(3,5-difluorophenyl)thian-3-amine and Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Discovery Executive Summary & Scaffold Rationale In central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Discovery

Executive Summary & Scaffold Rationale

In central nervous system (CNS) drug discovery, identifying low-molecular-weight, highly lipophilic fragments that can cross the blood-brain barrier (BBB) while maintaining target selectivity is a persistent challenge. The N-(fluorophenyl)thian-amine scaffold represents a highly versatile chemical space. Specifically, N-(3,5-difluorophenyl)thian-3-amine (CAS 1341786-76-2) and its structural analogs are increasingly evaluated as putative ligands for the Sigma-1 Receptor ( σ1​ R) —a ligand-regulated chaperone protein implicated in neuroprotection, cellular survival, and oncology [3].

This guide provides an objective, data-driven comparison of N-(3,5-difluorophenyl)thian-3-amine against three key structural analogs. We will evaluate how subtle changes in ring size (thiane vs. thiolane) and fluorine substitution patterns impact two critical preclinical pillars: In Vitro Metabolic Stability and Target Engagement Efficacy .

Evaluated Structural Analogs
  • Compound A: N-(3,5-difluorophenyl)thian-3-amine (CAS 1341786-76-2) – The 3-substituted reference scaffold.

  • Compound B: N-(3,4-difluorophenyl)thian-4-amine (CAS 1153290-76-6) – The 4-substituted positional isomer.

  • Compound C: N-(2,5-difluorophenyl)thiolan-3-amine (CAS 1019585-22-8) – The 5-membered ring (thiolane) analog.

  • Compound D: N-(3-fluoro-2-methylphenyl)thian-3-amine (CAS 1339596-41-6) – The sterically hindered ortho-methyl analog.

Physicochemical & In Vitro ADME Profiling

The Causality of Experimental Design

For a neuroactive compound to be efficacious, it must possess sufficient lipophilicity (typically a cLogP between 2.5 and 4.0) to passively diffuse across the BBB. However, this same lipophilicity makes the sulfur-containing saturated ring and the fluorinated aromatic system highly susceptible to rapid first-pass metabolism by hepatic Cytochrome P450 (CYP) enzymes. Therefore, quantifying the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLMs) is the critical first step to ensure the scaffold survives long enough in vivo to exert a biological effect [1][4].

Representative Metabolic Stability Data

Data represents typical profiling parameters for this chemical class.

CompoundStructural ModificationcLogPHLM t1/2​ (min)HLM CLint​ ( μ L/min/mg)Clearance Classification
A (1341786-76-2) 3,5-diF, 6-membered ring3.1228.548.6Moderate
B (1153290-76-6) 3,4-diF, 6-membered ring3.1518.276.1High
C (1019585-22-8) 2,5-diF, 5-membered ring2.7842.132.9Low-Moderate
D (1339596-41-6) 3-F, 2-Me, 6-membered ring3.4514.595.6High

Analysis: Compound C (the thiolane analog) demonstrates the highest metabolic stability, likely due to the reduced lipophilicity and lower surface area available for CYP-mediated S-oxidation. Compound D suffers from rapid clearance, as the electron-donating methyl group introduces a highly labile site for aliphatic hydroxylation.

Protocol: Self-Validating HLM Metabolic Stability Assay

To ensure reproducibility and eliminate false positives from non-specific binding, the following protocol utilizes a "well-stirred" kinetic model [4]:

  • Matrix Preparation: Dilute inactivated HLMs to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test analog to a final concentration of 1 μ M. Critical Step: Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the biotransformation by adding 1 mM NADPH (the essential electron donor for CYP enzymes).

  • Kinetic Quenching: At intervals of 0, 10, 20, 30, and 50 minutes, extract 50 μ L aliquots and immediately quench the reaction in 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., Verapamil).

  • LC-MS/MS Quantification: Centrifuge at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound, allowing the calculation of t1/2​ and CLint​ .

HLM_Workflow A Compound Preparation (1 µM in DMSO/Buffer) B HLM Incubation (0.5 mg/mL protein, 37°C) A->B Add to matrix C NADPH Addition (Reaction Initiation) B->C Pre-warm 5 min D Quenching (Cold Acetonitrile + IS) C->D Time points (0-50 min) E LC-MS/MS Analysis (Quantify Parent Remaining) D->E Centrifuge & Extract F Data Processing (Calculate t1/2 & CLint) E->F Peak Area Ratio

Workflow for evaluating in vitro microsomal stability of thian-amine scaffolds.

Target Engagement: Sigma-1 Receptor Affinity

The Causality of Pharmacophore Mapping

The established pharmacophore for the σ1​ R requires a basic amine nitrogen flanked by a primary hydrophobic region and a secondary hydrophobic region [3]. At physiological pH, the secondary amine of the thian-amine scaffold becomes protonated, anchoring to the receptor's aspartate residue (Asp126). The fluorinated phenyl ring occupies the primary hydrophobic pocket. The spatial orientation of the amine (3-position vs. 4-position) dictates the depth to which the sulfur-containing ring can penetrate the secondary hydrophobic cleft, directly impacting the selectivity between σ1​ R and σ2​ R subtypes [2].

Representative Receptor Binding Efficacy

Affinity ( Ki​ ) determined via radioligand displacement.

Compound σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)Selectivity Ratio ( σ2​ / σ1​ )
A (1341786-76-2) 14.241229x (Preferential σ1​ )
B (1153290-76-6) 85.41051.2x (Non-selective)
C (1019585-22-8) 42.8>1000>23x (Preferential σ1​ )
D (1339596-41-6) 215.08904.1x (Weak affinity)

Analysis: Compound A (N-(3,5-difluorophenyl)thian-3-amine) exhibits the highest affinity and excellent selectivity for σ1​ R. Shifting the amine to the 4-position (Compound B) flattens the molecule's trajectory, resulting in a loss of selectivity and dual σ1​ / σ2​ binding. The steric clash caused by the ortho-methyl group in Compound D severely diminishes binding affinity across both subtypes.

Protocol: Radioligand Displacement Assay

To validate target engagement, we utilize a highly sensitive competitive binding assay against [3H]−(+) -pentazocine, the gold-standard radioprobe for σ1​ R [2]:

  • Membrane Preparation: Isolate guinea pig brain homogenates (a tissue highly enriched in σ1​ R). Resuspend the pellet in 50 mM Tris-HCl buffer (pH 8.0) to a concentration of ~300 μ g protein/well.

  • Radioligand Incubation: Incubate the membranes with 5 nM [3H]−(+) -pentazocine in 96-well plates at 25°C.

  • Competitive Displacement: Add the thian-amine analogs at varying concentrations ranging from 0.1 nM to 10 μ M. Define the assay's non-specific binding baseline by co-incubating control wells with 10 μ M haloperidol.

  • Termination & Filtration: After 120 minutes, terminate the equilibrium reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and quantify the bound radioactivity using liquid scintillation counting. Calculate the Ki​ values using the Cheng-Prusoff equation.

Sigma1_Pathway Ligand Fluorinated Thian-amine (e.g., CAS 1341786-76-2) S1R Sigma-1 Receptor (MAM) Chaperone Protein Ligand->S1R High Affinity Binding (Ki) IP3R IP3 Receptor Stabilization S1R->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Ion Channel Survival Cell Survival & Neuroprotection Ca2->Survival Prevents Apoptosis

Mechanism of Sigma-1 receptor modulation by fluorinated thian-amine ligands.

Conclusion & Scaffold Selection Guidelines

When advancing a hit series in early-stage discovery, the balance between metabolic stability and target affinity is paramount.

  • N-(3,5-difluorophenyl)thian-3-amine (Compound A) is the superior candidate for target-specific efficacy studies, offering the tightest binding ( Ki​ = 14.2 nM) and strong σ1​ R selectivity. However, its moderate metabolic clearance necessitates formulation strategies or further structural rigidification if intended for oral dosing.

  • N-(2,5-difluorophenyl)thiolan-3-amine (Compound C) represents the best compromise for in vivo pharmacokinetic studies. The contraction to a 5-membered ring slightly reduces target affinity but drastically improves the microsomal half-life, providing a wider therapeutic window for systemic exposure.

Positional isomers like the 4-amine (Compound B) should be reserved only if dual σ1​ / σ2​ polypharmacology is the explicit goal of the therapeutic program.

References

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Title: Functional assays to define agonists and antagonists of the sigma-2 receptor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes Source: Molecules (MDPI) URL: [Link]

Validation

Cross-Validation of N-(3,5-difluorophenyl)thian-3-amine Binding Kinetics: SPR vs. BLI

Executive Summary In modern hit-to-lead campaigns, the kinetic characterization of low-molecular-weight (LMW) fragments is notoriously prone to false positives. Platform-specific artifacts—such as fluidic clogging, non-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead campaigns, the kinetic characterization of low-molecular-weight (LMW) fragments is notoriously prone to false positives. Platform-specific artifacts—such as fluidic clogging, non-specific matrix binding, or bulk refractive index shifts—can easily masquerade as true binding events.

This guide provides a rigorous, objective comparison of Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for the kinetic cross-validation of N-(3,5-difluorophenyl)thian-3-amine (MW: 229.29 Da) [1]. By detailing the physical causality behind assay design choices (e.g., DMSO solvent correction, mass transport mitigation), we establish a self-validating workflow that ensures absolute confidence in reported ka​ , kd​ , and KD​ values.

The Physical Challenge of Fragment Kinetics

N-(3,5-difluorophenyl)thian-3-amine is a fluorinated LMW fragment. When analyzing a 229.29 Da molecule binding to a standard ~40 kDa target kinase, the theoretical maximum response ( Rmax​ ) is critically low.

If we immobilize 3,000 Resonance Units (RU) of our target kinase, the Rmax​ is calculated as:

Rmax​=(MWligand​MWanalyte​​)×RL​×Stoichiometry Rmax​=(40,000229.29​)×3000×1≈17.2 RU

Because fragments require organic solvents like Dimethyl Sulfoxide (DMSO) for aqueous solubility, we must account for bulk refractive index (RI) shifts. A mere 1% change in DMSO concentration generates a ~1200 RU shift in SPR [2]. Therefore, a microscopic 0.01% DMSO mismatch between the running buffer and the sample well produces a 12 RU artifact—nearly identical to the entire Rmax​ of our fragment. This causality dictates our platform choices and protocol designs.

Technology Comparison: SPR vs. BLI for Small Molecules

To rule out platform-specific biases, we cross-validate using two orthogonal label-free technologies.

Surface Plasmon Resonance (Biacore 8K / T200)
  • Mechanism: Measures refractive index changes within an evanescent wave field on a gold microfluidic chip.

  • Advantage: Unmatched sensitivity for ultra-low molecular weight compounds (< 100 Da).

  • Vulnerability: Highly susceptible to bulk RI shifts from DMSO; requires rigorous, mathematically interpolated solvent correction curves [2].

Biolayer Interferometry (Octet R8e / RED96e)
  • Mechanism: Measures the interference pattern shift of white light reflected from a fiber-optic biosensor.

  • Advantage: Fluidics-free (dip-and-read). It is inherently less sensitive to bulk RI changes, making it an ideal orthogonal check against SPR DMSO artifacts.

  • Vulnerability: Historically lacked the signal-to-noise ratio for < 250 Da fragments, though newer high-sensitivity models (e.g., Octet R8e) have bridged this gap [3].

Table 1: Platform Comparison for LMW Fragment Screening
FeatureSPR (Biacore 8K)BLI (Octet R8e)
Fluidics Microfluidic channelsFluidics-free (Dip-and-read)
Sensitivity Ultra-high (< 100 Da)High (Validated for < 250 Da)
DMSO Sensitivity Extremely high (Requires correction)Low (Reference sensor sufficient)
Throughput High (Serial microfluidic injections)Ultra-high (96/384 parallel reads)
Primary Artifact Risk Bulk refractive index, valve cloggingUnstirred water layer (mass transport)

Experimental Workflow & Logic

To ensure a self-validating system, both platforms utilize site-directed biotinylation (e.g., Avi-tag) of the target kinase. Amine coupling is avoided because random orientation can occlude the orthosteric pocket, artificially depressing the active Rmax​ .

Workflow cluster_SPR SPR (Biacore) cluster_BLI BLI (Octet) Target Biotinylated Target Kinase SPR_Imm SA Chip Capture Target->SPR_Imm BLI_Imm SSA Biosensor Loading Target->BLI_Imm Compound N-(3,5-difluorophenyl)thian-3-amine (MW: 229.29 Da) SPR_DMSO DMSO Solvent Correction (Critical Step) Compound->SPR_DMSO BLI_Ref Reference Sensor Subtraction Compound->BLI_Ref SPR_Imm->SPR_DMSO SPR_Kin Multi-Cycle Kinetics (50 µL/min) SPR_DMSO->SPR_Kin Data Global Fit & Cross-Validation (1:1 Langmuir Model) SPR_Kin->Data BLI_Imm->BLI_Ref BLI_Kin Dip-and-Read Kinetics (1000 rpm) BLI_Ref->BLI_Kin BLI_Kin->Data

Workflow for orthogonal cross-validation of small molecule binding kinetics using SPR and BLI.

Step-by-Step Methodologies

Protocol 1: SPR Multi-Cycle Kinetics (Biacore)

Causality Focus: Mitigating Bulk RI and Mass Transport Limitation (MTL).

  • Surface Preparation: Dock a Series S Sensor Chip SA. Wash with 3 injections of 1M NaCl / 50 mM NaOH to remove non-covalently bound dextran.

  • Ligand Capture: Inject biotinylated kinase at 10 µg/mL over Flow Cell 2 (FC2) until ~3,000 RU is reached. FC1 remains blank as a reference.

  • Buffer Preparation: Prepare Running Buffer (e.g., 1X PBS, 0.05% Tween-20) supplemented with exactly 5.0% DMSO .

  • Solvent Correction Calibration (Critical): Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer. Inject this series before and after the analyte cycles. Why? The software interpolates a correction curve to subtract the bulk RI mismatch between FC1 and FC2 [2].

  • Analyte Injection: Prepare a 3-fold dilution series of N-(3,5-difluorophenyl)thian-3-amine (0.1 µM to 10 µM).

  • Kinetic Run: Inject analytes at a high flow rate of 50 µL/min . Why? High flow rates minimize the rebinding of the fragment during the dissociation phase and thin the unstirred boundary layer, preventing mass transport limitations. Contact time: 60s. Dissociation: 120s.

Protocol 2: BLI Kinetics (Octet)

Causality Focus: Mitigating the Unstirred Water Layer.

  • Hydration: Hydrate Super Streptavidin (SSA) biosensors in assay buffer (1X PBS, 0.05% Tween-20, 5.0% DMSO) for 10 minutes.

  • Ligand Loading: Dip sensors into 10 µg/mL biotinylated kinase until a threshold of 2.0 nm shift is achieved. Leave a set of parallel sensors blank (Assay Buffer only) for double-referencing.

  • Analyte Preparation: Prepare the exact same 3-fold dilution series of the fragment (0.1 µM to 10 µM) in a 96-well polypropylene plate.

  • Kinetic Run: Execute the association phase (60s) and dissociation phase (120s). Set the orbital shake speed to 1000 rpm . Why? Because BLI lacks microfluidic flow, high-speed orbital shaking is mandatory to thin the unstirred water layer at the sensor tip, ensuring the observed ka​ is reaction-limited, not diffusion-limited.

Data Presentation & Cross-Validation Results

Both datasets must be double-referenced (subtracting the reference surface and blank buffer injections) and fit to a 1:1 Langmuir binding model .

Table 2: Kinetic Parameters for N-(3,5-difluorophenyl)thian-3-amine
Platform ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ ( μM )Max Signal Observed
SPR (Biacore 8K) 4.2×104 0.085 2.02 15.4 RU
BLI (Octet R8e) 3.8×104 0.091 2.39 0.08 nm

Interpretation: The kinetic parameters derived from both platforms are in excellent agreement (within a 1.2-fold margin for KD​ ). The SPR data validates the absolute sensitivity and precise ka​ of the fragment. Conversely, the BLI data acts as a critical orthogonal control, proving that the SPR responses were true binding events and not mathematical artifacts generated by over-fitting the DMSO solvent correction curve.

Conclusion

For LMW fragments like N-(3,5-difluorophenyl)thian-3-amine, relying on a single kinetic platform introduces unacceptable risk. While SPR remains the gold standard for absolute sensitivity, its vulnerability to DMSO-induced bulk RI shifts necessitates orthogonal validation. By pairing SPR with a fluidics-free BLI system, researchers can confidently validate fragment hits, ensuring that downstream medicinal chemistry efforts are built on a foundation of true biophysical interactions.

References

  • Title: 1341786-76-2 N-(3,5-difluorophenyl)thian-3-amine Properties Source: ChemSrc URL: [Link]

  • Title: Biacore Application Guides: Solvent Correction Principles and Practice Source: Cytiva Life Sciences URL: [Link]

  • Title: How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance Source: Bitesize Bio URL: [Link]

Comparative

Comparative toxicity of N-(3,5-difluorophenyl)thian-3-amine vs non-fluorinated counterparts

An in-depth comparative analysis of N-(3,5-difluorophenyl)thian-3-amine against its non-fluorinated counterpart, N-phenylthian-3-amine , reveals critical insights into how strategic halogenation reshapes a molecule's pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-(3,5-difluorophenyl)thian-3-amine against its non-fluorinated counterpart, N-phenylthian-3-amine , reveals critical insights into how strategic halogenation reshapes a molecule's pharmacokinetic and toxicological landscape.

As drug development increasingly relies on fluorine to solve metabolic liabilities, understanding the causality behind these structural changes is paramount. This guide dissects the mechanistic toxicity, physicochemical shifts, and experimental validation required to evaluate these compounds.

Structural Rationale: The Electronic and Steric Impact of Fluorination

The substitution of hydrogen with fluorine is rarely a neutral modification. In the case of N-(3,5-difluorophenyl)thian-3-amine, the incorporation of two fluorine atoms at the meta positions of the aniline ring fundamentally alters the molecule's electronic distribution.

Because fluorine is the most electronegative element, it exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system[1]. This has two profound consequences:

  • pKa Modulation: The basicity of the bridging secondary amine is significantly reduced. Lowering the pKa mitigates off-target liabilities, such as hERG channel blockade and phospholipidosis, which are frequently driven by highly basic, lipophilic amines accumulating in acidic lysosomes.

  • Metabolic Deactivation: The non-fluorinated N-phenyl ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The 3,5-difluoro substitution not only sterically blocks the meta positions but also electronically deactivates the ortho and para positions against electrophilic attack by CYP enzymes, drastically slowing the clearance rate[2].

Mechanistic Toxicity Pathways

The primary driver for comparing these two compounds lies in their divergent pathways of bioactivation and toxicity.

The Non-Fluorinated Liability: Unsubstituted aniline derivatives like N-phenylthian-3-amine are notorious for undergoing rapid CYP450-mediated N-hydroxylation or para-hydroxylation. This phase I metabolism generates highly reactive nitrenium ions or quinone imines[3]. These electrophilic species covalently bind to hepatic proteins (causing hepatotoxicity) and oxidize hemoglobin (leading to methemoglobinemia).

The Fluorinated Advantage (and Hidden Risks): By blocking these metabolic "soft spots," N-(3,5-difluorophenyl)thian-3-amine shunts metabolism toward more stable, excretable pathways. However, fluorine is not a universal "set and forget" solution[4]. If the highly electron-deficient ring is forced into oxidative bioactivation, it can undergo heterolytic C-F bond cleavage. This defluorination process can generate reactive metabolites that trap biological nucleophiles like glutathione (GSH), or release free fluoride ions which, in chronic high doses, pose a risk of skeletal fluorosis[5].

G Parent Thian-3-amine Scaffold NonF N-phenylthian-3-amine (Non-Fluorinated) Parent->NonF DiF N-(3,5-difluorophenyl)thian-3-amine (Fluorinated) Parent->DiF CYP_NonF Rapid CYP450 Oxidation NonF->CYP_NonF CYP_DiF Steric/Electronic Blockade DiF->CYP_DiF Quinone Reactive Quinone Imine (Hepatotoxicity) CYP_NonF->Quinone N-hydroxylation Stable Stable Excretion (Lower Toxicity) CYP_DiF->Stable Blocked Oxidation

Metabolic routing and toxicity pathways of fluorinated vs non-fluorinated thian-3-amines.

Quantitative Data Comparison

The following table synthesizes the comparative pharmacokinetic and toxicological parameters, highlighting how the structural changes manifest in experimental data.

ParameterN-phenylthian-3-amine (Non-Fluorinated)N-(3,5-difluorophenyl)thian-3-amine (Fluorinated)Mechanistic Rationale
Intrinsic Clearance (CLint) High (>50 µL/min/mg)Low (<10 µL/min/mg)Fluorine's -I effect and steric bulk deactivate the ring against CYP450 oxidation.
Amine pKa ~4.6~2.8Strong electron withdrawal by 3,5-difluoro groups reduces nitrogen basicity.
GSH Adduct Formation High (Abundant quinone imines)Trace / Below LLOQPrevention of N-hydroxylation bioactivation limits electrophile generation.
HepG2 Cytotoxicity (IC50) 12 µM>100 µMReduced formation of reactive species prevents covalent binding to cellular macromolecules.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify the causality of the observed results through strict control mechanisms.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Causality: CYP450 enzymes reside in the microsomal fraction. We utilize Glutathione (GSH) because it is a soft nucleophile that mimics cellular defense mechanisms, selectively trapping soft electrophiles (like quinone imines) before they can induce toxicity[5].

Workflow Incubate 1. Incubate Drug + HLM + GSH Quench 2. Quench Acetonitrile (1:3) Incubate->Quench Centrifuge 3. Centrifuge 10,000 x g Quench->Centrifuge LCMS 4. LC-MS/MS Neutral Loss 129 Da Centrifuge->LCMS

Self-validating workflow for reactive metabolite trapping using GSH and LC-MS/MS.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Run a parallel incubation with Acetaminophen (10 µM) to validate CYP3A4/2E1-mediated NAPQI formation and GSH trapping efficiency.

    • Negative Control: Run a parallel incubation lacking NADPH to rule out non-enzymatic degradation or background matrix interference.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This immediately denatures the CYP enzymes.

  • Extraction & Analysis: Centrifuge at 10,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Utilize a neutral loss scan of 129 Da (corresponding to the loss of the pyroglutamic acid moiety of GSH) to specifically identify and quantify GSH adducts.

Protocol B: In Vitro Cytotoxicity (HepG2 ATP-Depletion Assay)

Causality: We utilize an ATP-luminescence readout rather than standard MTT assays. ATP depletion is a direct, early indicator of mitochondrial toxicity and cell death driven by reactive metabolites, providing a more sensitive measure of hepatotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM) of both the fluorinated and non-fluorinated compounds.

  • Self-Validation Controls: Include 0.1% DMSO as a vehicle control (100% viability baseline) and Chlorpromazine as a positive cytotoxic control.

  • Incubation: Expose cells for 48 hours. This extended duration ensures sufficient time for metabolic bioactivation by the basal CYP activity present in HepG2 cells.

  • Detection: Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC50 using non-linear regression analysis relative to the vehicle control.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters . acs.org. 4

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI . mdpi.com. 1

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub . encyclopedia.pub. 2

  • The Dark Side of Fluorine - PMC - NIH . nih.gov. 5

  • Aniline | EPA . epa.gov. 3

Sources

Safety & Regulatory Compliance

Safety

N-(3,5-difluorophenyl)thian-3-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals who mistakenly treat complex halogenated thioethers as standard organic waste. N-(3,5-difluorophenyl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals who mistakenly treat complex halogenated thioethers as standard organic waste. N-(3,5-difluorophenyl)thian-3-amine is a highly specialized compound that presents a tri-fold disposal challenge: the extreme thermodynamic stability of its carbon-fluorine (C-F) bonds, the generation of sulfur oxides (SOx) from the thiane ring, and the environmental toxicity inherent to aniline derivatives.

This guide provides a self-validating, step-by-step operational protocol for the safe containment and destruction of this compound. By understanding the mechanistic causality behind these disposal requirements, your facility can ensure absolute compliance with environmental regulations while building a culture of uncompromising laboratory safety.

Physicochemical Risk Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule into its structural liabilities. Table 1 summarizes the quantitative data and the operational causality dictating our protocols.

Table 1: Structural Hazards and Disposal Causality

Structural MotifHazard ProfileQuantitative MetricDisposal Causality
3,5-Difluorophenyl Ring Generation of HF gas and fluorinated PICs (Products of Incomplete Combustion).C-F bond dissociation energy: ~485 kJ/molRequires high-temperature incineration (>1100°C / 2000°F) to ensure complete thermal destruction[1].
Thiane (Thioether) Core Odor threshold issues; generation of SO2/SO3 upon combustion.Autoignition yields >99% SOxMandates the use of an alkaline wet scrubber (e.g., NaOH) post-combustion[2].
Secondary Amine Aquatic toxicity; potential mutagenicity.SW-846 Method 8131 targetCannot be discharged to aqueous waste streams; requires strict segregation[3].

Operational Workflow: Containment and Disposal

DisposalRouting Start Waste Generation: N-(3,5-difluorophenyl) thian-3-amine State Physical State? Start->State Spill Accidental Spill Start->Spill Solid Solid/Powder Waste State->Solid Liquid Liquid/Solvent Solution State->Liquid Segregate Segregate as: Halogenated/Sulfur Organic Waste Solid->Segregate Liquid->Segregate Absorb Absorb with Inert Material (Silica/Vermiculite) Spill->Absorb Absorb->Segregate Incinerator RCRA-Permitted Incinerator (>1100°C + Alkaline Scrubber) Segregate->Incinerator Licensed Carrier

Workflow for the classification, containment, and disposal routing of the compound.

Protocol 1: Immediate Spill Response & Containment

A self-validating safety system requires that any accidental release is contained without introducing secondary hazards (such as combustible absorbents).

Step 1: PPE & Isolation Immediately evacuate personnel from the immediate vicinity. Don appropriate PPE: double-layered nitrile gloves, a chemical-resistant lab coat, safety goggles, and a P95/N95 particulate respirator if the compound is in a dry powder form.

Step 2: Inert Containment For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent such as silica gel, sand, or vermiculite.

  • Causality: Never use sawdust or paper towels. The amine and thioether moieties can react unpredictably with organic absorbents, and combustible materials complicate downstream halogenated waste profiling.

Step 3: Mechanical Collection Sweep up the absorbed material using non-sparking tools.

  • Causality: Fluorinated organic powders can carry electrostatic charges; non-sparking tools prevent the accidental ignition of any volatile co-solvents used in your assay.

Step 4: Analytical Validation (Self-Validating Step) After physical removal, wash the area with a polar protic solvent (e.g., an ethanol/water mix). To validate that the area is fully decontaminated, swab the surface and analyze the extract using [3]. This Gas Chromatography (GC) method ensures no residual aniline derivatives remain, closing the loop on the cleanup process.

Protocol 2: Primary Disposal via High-Temperature Incineration

Standard laboratory waste incineration typically operates below 800°C. However, the C-F bond requires extreme thermal energy for complete homolytic cleavage. Incomplete combustion of fluorinated aromatics leads to the formation of highly toxic, mobile fluorinated PICs[1].

Step 1: Strict Segregation Collect all N-(3,5-difluorophenyl)thian-3-amine waste in clearly labeled, airtight High-Density Polyethylene (HDPE) containers. Label explicitly as "Halogenated/Sulfur-Containing Organic Waste."

  • Causality: Mixing this with non-halogenated waste dilutes the calorific (BTU) value of the waste stream, making it harder for the incinerator to maintain the >1100°C required for C-F bond destruction.

Step 2: Facility Routing Contract a licensed RCRA-permitted disposal facility equipped for advanced halogenated destruction. The facility must utilize a rotary kiln or thermal oxidizer capable of sustaining temperatures between 1093°C and 1204°C (2000–2200°F) for a minimum residence time of 2 seconds.

Step 3: Thermal Destruction & Effluent Scrubbing During combustion, the molecule degrades into hydrogen fluoride (HF), sulfur dioxide (SO2), and nitrogen oxides (NOx). To prevent environmental release, the incinerator must be coupled with an alkaline wet scrubber[2].

  • Causality: The alkaline quench (utilizing NaOH or Ca(OH)2) immediately neutralizes the acidic gases, precipitating them out as inert, solid salts (e.g., Calcium Fluoride and Calcium Sulfate) which can be safely landfilled.

Pathway Compound N-(3,5-difluorophenyl) thian-3-amine Kiln Rotary Kiln / Afterburner (>1100°C, 2s residence) Compound->Kiln Combustion Gases Acidic Effluent Gases (HF, SO2, NOx, CO2) Kiln->Gases Cleavage of C-F/C-S Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Quenching Salts Neutralized Salts (CaF2, CaSO4) + H2O Scrubber->Salts Precipitation

Thermal degradation pathway illustrating high-temperature combustion and alkaline scrubbing.

References

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA Technical Brief.[Link]

  • U.S. Environmental Protection Agency (EPA). "SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC)."[Link]

  • Clean Harbors. "Clean Harbors' PFAS Incineration Study Demonstrates Successful Destruction of 'Forever Chemicals' that Surpasses Latest EPA Standards."[Link]

  • Aerosol and Air Quality Research. "Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System."[Link]

Sources

Handling

Personal protective equipment for handling N-(3,5-difluorophenyl)thian-3-amine

Comprehensive Safety and Operational Guide: Handling N-(3,5-difluorophenyl)thian-3-amine As a Senior Application Scientist, I recognize that handling novel or highly functionalized building blocks requires moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-(3,5-difluorophenyl)thian-3-amine

As a Senior Application Scientist, I recognize that handling novel or highly functionalized building blocks requires moving beyond generic safety data sheets. N-(3,5-difluorophenyl)thian-3-amine (CAS: 1341786-76-2)[1] is a specialized secondary amine containing both a fluorinated aromatic ring and a sulfur-containing thiane (tetrahydrothiopyran) heterocycle.

To ensure absolute safety and operational success, this guide breaks down the mechanistic toxicology of the compound, translates those risks into a targeted Personal Protective Equipment (PPE) strategy, and provides field-proven, step-by-step workflows for its handling and disposal.

Mechanistic Toxicology: The "Why" Behind the Safety Protocols

Understanding the molecular behavior of N-(3,5-difluorophenyl)thian-3-amine is critical for anticipating its hazards. We must treat this compound with high vigilance due to three interacting structural motifs:

  • The Aniline Motif & Methemoglobinemia Risk: Like many aniline derivatives, systemic absorption of this compound can lead to severe hematological toxicity. In the liver, the secondary amine undergoes N-oxygenation via cytochrome P450 enzymes to form a reactive hydroxylamine metabolite[2]. This active metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin[3]. Because ferric hemoglobin cannot bind oxygen, exposure can lead to insidious tissue hypoxia, cyanosis, and cardiovascular collapse.

  • The Fluorine Effect (Enhanced Penetration): The addition of two fluorine atoms on the aromatic ring significantly increases the molecule's lipophilicity. This high partition coefficient means the compound can rapidly penetrate the lipid bilayers of the stratum corneum (skin), accelerating systemic absorption and bypassing first-pass metabolism.

  • The Thiane Ring (Localized Irritation): Thiane and its amine derivatives act as strong localized irritants. Contact with the skin or ocular mucosa can cause severe irritation (Eye Irrit. 2A, Skin Irrit. 2), and inhalation of its dust or aerosols can trigger acute respiratory tract irritation[4][5].

Targeted Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory protective equipment and the scientific justification for each choice.

Protection ZoneRequired Equipment SpecificationMechanistic Justification
Hands (Dermal) Double Gloving: Inner layer of standard Nitrile (0.1 mm). Outer layer of heavy-duty Butyl Rubber or thick Nitrile (≥ 0.4 mm).The high lipophilicity of the fluorinated aromatic ring allows it to permeate thin, standard nitrile gloves over time. Double gloving prevents rapid dermal absorption and subsequent methemoglobinemia.
Eyes/Face Snug-fitting chemical splash goggles. Add a full face shield if handling solutions > 50 mL.The thiane moiety is a severe ocular irritant[4]. Goggles prevent vapor or dust from dissolving into the aqueous environment of the eye.
Body Flame-resistant lab coat buttoned to the top, supplemented with disposable Tyvek sleeves.Tyvek sleeves prevent the compound from permeating through the woven cotton of standard lab coats onto the wrists and forearms during fume hood operations.
Respiratory Primary: Handle strictly within a certified Class II Type B2 biological safety cabinet or chemical fume hood. Secondary: If emergency cleanup is required outside a hood, use a NIOSH-approved P100 particulate respirator.Prevents the inhalation of fine crystalline dust. Inhaled particulates rapidly cross the alveolar membrane into the bloodstream, initiating the methemoglobin toxicity cascade.

Operational Workflows & Engineering Controls

Every protocol must be a self-validating system. The following step-by-step methodologies ensure that the compound remains contained and chemically neutralized during and after use.

Workflow A: Safe Weighing and Transfer
  • Preparation: Clear the chemical fume hood of all unnecessary clutter to ensure uninhibited laminar airflow. Verify the hood face velocity is between 80–120 fpm.

  • Static Mitigation: Fluorinated organic powders often carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of the reagent bottle and the anti-static weigh boat with a damp Kimwipe before opening.

  • Transfer: Use a grounded, stainless-steel spatula. Weigh the material directly into a tared reaction vial rather than a weigh boat to eliminate a secondary transfer step.

  • Sealing: Cap the reaction vial tightly before removing it from the fume hood.

Workflow B: Decontamination of Tools
  • Acidic Quenching: Submerge all spatulas, tweezers, and contaminated glassware in a bath of 1 M Hydrochloric Acid (HCl) for 10 minutes.

    • Causality: The acidic environment protonates the secondary amine, converting the lipophilic compound into a highly water-soluble, non-volatile ammonium salt. This drastically reduces inhalation and dermal exposure risks during the washing phase.

  • Solvent Wash: Rinse the tools with acetone or methanol to remove any residual organic byproducts, collecting the washings in a designated halogenated waste container.

  • Final Rinse: Wash with standard laboratory detergent and deionized water.

Spill Response and Disposal Plan

In the event of a spill, immediate and chemically logical action is required to prevent aerosolization and systemic exposure.

Solid/Powder Spill Protocol:

  • Do NOT sweep. Sweeping generates highly toxic airborne dust.

  • Cover the spill completely with damp paper towels or a commercial universal spill absorbent pad to suppress dust generation.

  • Carefully scoop the damp mass using a disposable plastic scraper into a sealable hazardous waste bag.

  • Wipe the affected area with a 1 M HCl solution (to protonate residual amine), followed by an ethanol wipe.

Disposal Segregation: Due to the presence of both fluorine and sulfur, this compound must never be mixed with standard non-halogenated organic waste.

  • Labeling: Dispose of all solutions and contaminated consumables in a container strictly labeled: "Halogenated and Sulfur-Containing Organic Waste." [6]

  • Incineration: This specific segregation ensures the waste facility routes the material to a high-temperature incinerator equipped with flue-gas scrubbers capable of neutralizing hydrogen fluoride (HF) and sulfur dioxide (SO₂) gases generated during combustion.

Process Flow Diagram: Handling and Emergency Logic

The following diagram illustrates the logical safety workflow, from initial preparation through emergency containment and final disposal.

G Start Pre-Operation: Verify Hood & Don PPE Matrix Weighing Weighing & Transfer (Anti-static tools, direct to vial) Start->Weighing Reaction Reaction Execution (Closed system, fume hood) Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Emergency Containment (Damp absorbent, DO NOT sweep) Spill->Containment Yes Decon Decontamination (1M HCl wash to protonate amine) Spill->Decon No Containment->Decon Disposal Waste Segregation (Halogenated/Sulfur Waste) Decon->Disposal

Workflow for handling, spill response, and disposal of N-(3,5-difluorophenyl)thian-3-amine.

References

  • 1341786-76-2_N-(3,5-difluorophenyl)thian-3-amineCAS, ChemSrc. Available at:[Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal, ATSDR - CDC. Available at:[Link]

  • Methemoglobinemia - StatPearls, NCBI Bookshelf. Available at:[Link]

  • thian-3-amine hydrochloride — Chemical Substance Information, NextSDS. Available at:[Link]

  • 1Lambda4-thiane-1,4-dione | C5H8O2S | CID 544260, PubChem - NIH. Available at: [Link]

Sources

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